molecular formula C19H15Br2N3O3 B612223 GlyH-101

GlyH-101

カタログ番号: B612223
分子量: 493.1 g/mol
InChIキー: RMBDLOATEPYBSI-NUGSKGIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycine, n-2-naphthalenyl-, 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide is a member of naphthalenes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBDLOATEPYBSI-NUGSKGIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GlyH-101 as a CFTR Pore-Occluding Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound, a glycine hydrazide derivative, functions as a direct pore-occluding blocker of the CFTR chloride channel. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its study, and visualizes relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by physically obstructing the CFTR channel pore, thereby preventing the passage of chloride ions.[1][2] The binding site is located at or near the external surface of the channel.[1][2] This extracellular site of action contributes to its rapid onset and reversibility.[1][2] The inhibition by this compound is voltage-dependent, showing stronger blockage at positive membrane potentials, which is consistent with its net negative charge at physiological pH.[2][3] Molecular docking studies suggest that this compound binds within the narrow region of the pore, with key interactions involving residues such as Phe337 and Thr338.[4][5]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy, potency, and biophysical effects of this compound on CFTR and other cellular targets.

Table 1: Inhibitory Potency of this compound on CFTR
ParameterValueConditionsReference
K_i_ 1.4 µM+60 mV[2][6]
5.6 µM-60 mV[2][6]
IC_50_ 0.87 µMPositive potentials[7]
3.0 µMNegative potentials[7]
Table 2: Biophysical Effects of this compound on CFTR
ParameterEffectConditionsReference
Mean Channel Open Time Reduced from 264 ms to 13 ms5 µM this compound at -60 mV[2][3]
Inhibition Kinetics Rapid onset (<1 min) and reversible---[3]
Table 3: In Vivo Efficacy of this compound
ModelEffectDosageReference
Mouse Nasal Potential Difference Rapid and reversible inhibition of forskolin-induced hyperpolarization10 µM (topical)[2][3]
Mouse Closed-Loop Model of Cholera ~80% reduction in cholera toxin-induced intestinal fluid secretion2.5 µg (intraluminal)[1][2]
Table 4: Off-Target Effects and Cytotoxicity of this compound
Target/AssayEffectIC_50_ / ConcentrationReference
Volume-Sensitive Outwardly Rectifying (VSOR) Cl⁻ Channel InhibitionIC_50_ = 5.38 µM (PS120 cells), 6.26 µM (PCT cells)[8]
Ca²⁺-Activated Cl⁻ Channel (CaCC) Inhibition>60% inhibition at 20 µM[7]
50% inhibition at 50 µM[3]
MDR-1 Transporter No inhibition20 µM[3]
Cell Viability (MTT Assay, HT-29 cells, 24h) IC_50_ = 43.32 µM---[9]
Cell Viability (MTT Assay, HT-29 cells, 48h) IC_50_ = 33.76 µM---[9]
Cell Viability (MTT Assay, HT-29 cells, 72h) IC_50_ = 30.08 µM---[9]
Cell Viability (Live/Dead Assay, 24h) No significant effectUp to 20 µM[7]
Cytotoxic50 µM[7]
Table 5: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide[2][6]
Molecular Weight 493.15 g/mol ---
Water Solubility ~1 mM[3][6]
pH Independence Potency independent between pH 6.5-8.0[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure macroscopic CFTR currents and assess the voltage-dependent block by this compound.

Solutions:

  • Pipette Solution (Intracellular): 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (added fresh), pH 7.2.

  • Bath Solution (Extracellular): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 10 mM glucose, 10 mM TES, pH 7.4.

Procedure:

  • Culture cells expressing CFTR (e.g., FRT or CHO cells) on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the bath solution.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the pipette solution.

  • Approach a cell with the pipette and apply light positive pressure.

  • Upon contact with the cell membrane, release the pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the membrane potential at -40 mV.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.

  • Activate CFTR channels by adding a cocktail of activators (e.g., 10 µM Forskolin and 30 µM Genistein) to the bath solution.

  • Once a stable CFTR current is achieved, perfuse the bath with solutions containing increasing concentrations of this compound.

  • Record currents at each concentration to determine the dose-response relationship and voltage-dependence of the block.

YFP-Based Fluorescence Quenching Assay

This high-throughput assay measures CFTR-mediated iodide influx by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

Solutions:

  • Standard Buffer: 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 5 mM HEPES, 2.5 mM CaCl₂, 1 mM glucose, pH 7.4.

  • Iodide-Containing Buffer: Same as standard buffer with NaCl replaced by NaI.

Procedure:

  • Plate cells co-expressing CFTR and YFP-H148Q in a 96-well black-walled plate.

  • Wash the cells with standard buffer.

  • Place the plate in a fluorescence plate reader.

  • Stimulate CFTR with activators (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin).

  • Add this compound at the desired concentration and incubate.

  • Initiate the assay by rapidly adding the iodide-containing buffer.

  • Monitor the decrease in YFP fluorescence over time. The rate of quenching is proportional to the CFTR-mediated iodide influx.

Ussing Chamber Short-Circuit Current Measurement

This technique measures ion transport across a polarized epithelial monolayer.

Solutions:

  • Krebs-Ringer Bicarbonate Solution (apical and basolateral): 115 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, 10 mM glucose, gassed with 95% O₂/5% CO₂.

Procedure:

  • Grow a confluent monolayer of polarized epithelial cells (e.g., FRT or human bronchial epithelial cells) on permeable supports.

  • Mount the support in an Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with the Krebs-Ringer solution and maintain at 37°C.

  • Voltage-clamp the transepithelial potential to 0 mV and measure the short-circuit current (I_sc_).

  • To isolate CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) with amiloride (e.g., 100 µM) added to the apical side.

  • Stimulate CFTR-dependent chloride secretion by adding activators (e.g., forskolin and genistein) to the apical side.

  • Once a stable stimulated I_sc_ is reached, add this compound to the apical chamber in a cumulative manner to determine the inhibitory effect.

In Vivo Nasal Potential Difference (NPD) Measurement in Mice

This assay assesses CFTR function in the nasal epithelium of live mice.

Solutions:

  • Basal Solution: Krebs-Ringer Buffer (KRB).

  • Low Chloride Solution: KRB with most of the NaCl replaced by sodium gluconate.

  • Amiloride Solution: Basal KRB containing 100 µM amiloride.

  • Forskolin Solution: Low chloride solution containing 10 µM forskolin.

  • This compound Solution: Forskolin solution containing 10 µM this compound.

Procedure:

  • Anesthetize the mouse (e.g., with ketamine/xylazine).

  • Insert a double-lumen catheter into one nostril. One lumen is for perfusion, and the other is connected to a recording electrode.

  • Place a reference electrode subcutaneously.

  • Perfuse the nasal cavity sequentially with the solutions in the following order: Basal KRB, Amiloride solution, Low chloride solution, Forskolin solution, and finally this compound solution.

  • Record the potential difference throughout the perfusion sequence. The change in potential upon perfusion with the low chloride and forskolin solutions reflects CFTR activity, and its inhibition by this compound can be quantified.

In Vivo Closed-Loop Model of Cholera in Mice

This model evaluates the anti-secretory efficacy of CFTR inhibitors in response to cholera toxin.

Procedure:

  • Anesthetize mice and make a small abdominal incision.

  • Isolate a small loop of the ileum with sutures, taking care not to obstruct blood flow.

  • Inject the loop with a solution containing cholera toxin (e.g., 1 µg in 100 µL PBS) with or without this compound (e.g., 2.5 µg).

  • Close the abdominal incision and allow the animal to recover.

  • After a set period (e.g., 6 hours), euthanize the mouse and re-expose the intestinal loop.

  • Measure the weight and length of the loop. The fluid accumulation is determined by the weight-to-length ratio and compared between treated and untreated groups.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound and CFTR.

This compound Mechanism of Action

cluster_membrane Cell Membrane cluster_cftr CFTR Channel img_membrane Pore Channel Pore Gate Gate (Open) Pore->Gate Cl_in Cl- (Intracellular) Pore->Cl_in Flow Blocked Gate->Cl_in Flows through GlyH101 This compound GlyH101->Pore Binds & Occludes Cl_out Cl- (Extracellular) Cl_out->Pore Enters

Caption: Mechanism of this compound as a pore-occluding inhibitor of the CFTR channel.

CFTR Activation Signaling Pathway

GPCR GPCR G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Phosphorylated CFTR_inactive->CFTR_active Cl_transport Cl- Transport CFTR_active->Cl_transport Enables

Caption: Simplified signaling pathway for the activation of the CFTR channel.

Experimental Workflow: Whole-Cell Patch-Clamp

Start Start Prepare Prepare Cells & Solutions Start->Prepare Seal Form Gigaohm Seal Prepare->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Current WholeCell->Baseline Activate Activate CFTR (e.g., Forskolin) Baseline->Activate Record_Active Record Activated Current Activate->Record_Active Apply_GlyH101 Apply this compound Record_Active->Apply_GlyH101 Record_Inhibited Record Inhibited Current Apply_GlyH101->Record_Inhibited Analyze Analyze Data (Dose-Response, I-V Curve) Record_Inhibited->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on CFTR using whole-cell patch-clamp.

Logical Relationship: this compound Inhibition and Experimental Readouts

cluster_assays Experimental Assays GlyH101 This compound CFTR_Block CFTR Pore Blockade GlyH101->CFTR_Block Causes Reduced_Cl_Flux Reduced Cl- Flux CFTR_Block->Reduced_Cl_Flux Leads to Patch_Clamp Decreased Current (Patch-Clamp) Reduced_Cl_Flux->Patch_Clamp YFP_Assay Slower Quenching (YFP Assay) Reduced_Cl_Flux->YFP_Assay Ussing_Chamber Lower Isc (Ussing Chamber) Reduced_Cl_Flux->Ussing_Chamber NPD Reduced Hyperpolarization (NPD) Reduced_Cl_Flux->NPD Cholera_Model Less Fluid Secretion (Cholera Model) Reduced_Cl_Flux->Cholera_Model

Caption: Logical flow from this compound action to observed experimental outcomes.

References

The Role of GlyH-101 in Elucidating Cystic Fibrosis Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of GlyH-101, a potent small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in the study of cystic fibrosis (CF) pathophysiology. Discovered through high-throughput screening, this compound has emerged as a critical tool for understanding the function and dysfunction of the CFTR channel, the primary protein implicated in CF.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a critical discussion of its specificity.

Core Mechanism of Action: Pore Occlusion

This compound, a glycine hydrazide derivative, exerts its inhibitory effect on the CFTR chloride channel through a distinct pore-occluding mechanism.[1][2][4] Unlike other inhibitors that may act on intracellular regulatory sites, this compound blocks the channel from the extracellular side, physically obstructing the pore and preventing the passage of chloride ions.[4][5] This interaction is characterized by a rapid and reversible inhibition of CFTR Cl- conductance, typically occurring in less than a minute.[1][2][3]

A key feature of this compound's action is the induction of a voltage-dependent block, which transforms the typically linear current-voltage relationship of the CFTR channel into a strongly inwardly rectifying one.[1][4][5] This voltage dependency means that the inhibitory potency of this compound is influenced by the membrane potential.[1][2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on the CFTR channel, as reported in various studies.

ParameterValueExperimental ConditionReference(s)
Inhibitory Constant (Ki) 1.4 µM+60 mV membrane potential[1][2]
3.8 µM+20 mV membrane potential[1]
5.0 µM-20 mV membrane potential[1]
5.6 µM-60 mV membrane potential[1]
Mean Channel Open Time Reduction from 264 ms to 13 ms-60 mV holding potential, 5 µM this compound[1][4]
In Vivo Efficacy ~80% reduction in cholera toxin-induced intestinal fluid secretion2.5 µg intraluminal this compound in a closed-loop mouse model of cholera[1][2]
Rapid and reversible inhibition of forskolin-induced hyperpolarization10 µM topical this compound in mouse nasal potential difference measurements[1]
Solubility ~1 mM in waterpH 6.5-8.0[1][3]

Experimental Protocols

This compound has been characterized using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Patch-Clamp Electrophysiology

Objective: To characterize the mechanism and kinetics of CFTR inhibition by this compound at the single-channel and whole-cell level.

Methodology:

  • Cell Preparation: Fischer Rat Thyroid (FRT) cells stably transfected with human wild-type CFTR are commonly used.[1]

  • Whole-Cell Configuration:

    • CFTR channels are maximally activated using a cocktail of agonists, typically including 5 µM forskolin.[1][4]

    • Membrane currents are recorded using the whole-cell configuration of the patch-clamp technique.[1] Current-voltage relationships are determined by applying voltage steps from -100 mV to +100 mV in 20 mV increments.[4]

    • This compound is then perfused at various concentrations (e.g., 0 to 50 µM) to determine its effect on the whole-cell currents and to establish the dose-response relationship.[1]

  • Single-Channel (Cell-Attached) Configuration:

    • Cell-attached patches are formed on CFTR-expressing cells.

    • CFTR is activated by including forskolin (e.g., 5 µM) in the bath solution.

    • Single-channel currents are recorded at a constant holding potential (e.g., -60 mV) in the absence and presence of this compound in the patch pipette to measure changes in mean open time and channel gating.[1][4]

Ussing Chamber Experiments

Objective: To measure the effect of this compound on transepithelial chloride secretion in polarized epithelial monolayers.

Methodology:

  • Cell Culture: Primary cultures of human airway gland cells (serous or mucous phenotype) or other polarized epithelial cells are grown on permeable supports.[7]

  • Chamber Setup: The cell monolayers are mounted in a modified Ussing chamber.[8][9] The basolateral and apical sides are bathed with appropriate physiological solutions.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.

  • Experimental Procedure:

    • The baseline Isc is established.

    • Amiloride is often added to the apical bath to inhibit sodium absorption through the epithelial sodium channel (ENaC).[7]

    • CFTR-mediated chloride secretion is stimulated by adding agonists like forskolin to the basolateral side.[7]

    • This compound is then added to the apical (mucosal) bath to assess its inhibitory effect on the stimulated Isc.[7]

In Vivo Mouse Models

Objective: To evaluate the efficacy of this compound in inhibiting CFTR-mediated fluid secretion in a living organism.

Methodology:

  • Nasal Potential Difference (NPD) Measurements:

    • Mice are anesthetized, and a double-barreled catheter is inserted into the nasal cavity.

    • The nasal epithelium is perfused with a series of solutions to measure the potential difference.

    • To measure CFTR function, a low chloride solution containing a CFTR agonist (e.g., forskolin) is perfused to induce hyperpolarization.

    • This compound (e.g., 10 µM) is then added to the perfusate to determine its ability to inhibit the forskolin-induced hyperpolarization.[1][2][6]

  • Closed-Loop Model of Cholera:

    • Mice are anesthetized, and a small, closed loop of the small intestine is created by ligation.

    • Cholera toxin is injected into the loop to induce massive fluid secretion, a process mediated by CFTR activation.

    • This compound (e.g., 2.5 µg) is co-injected into the intestinal loop.[1][2][6]

    • After a set period, the loop is excised, and the fluid accumulation is measured to quantify the inhibitory effect of this compound on intestinal fluid secretion.[1][2][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway leading to CFTR activation and the experimental workflow for identifying CFTR inhibitors like this compound.

CFTR_Activation_Pathway Agonist (e.g., Forskolin) Agonist (e.g., Forskolin) Adenylyl Cyclase Adenylyl Cyclase Agonist (e.g., Forskolin)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Phosphorylation Phosphorylation Protein Kinase A (PKA)->Phosphorylation CFTR Channel CFTR Channel Cl- Efflux Cl- Efflux CFTR Channel->Cl- Efflux Mediates Phosphorylation->CFTR Channel Activates

Caption: cAMP-dependent signaling pathway for CFTR activation.

HTS_Workflow cluster_assay_plate 96-Well Microplate Cells Cells expressing CFTR and YFP Activation Add CFTR activators (e.g., Forskolin) Cells->Activation Compound Add test compound (e.g., this compound) Activation->Compound Iodide Add Iodide solution Compound->Iodide Fluorescence Measure YFP fluorescence quenching Iodide->Fluorescence

Caption: High-throughput screening workflow for CFTR inhibitors.

GlyH101_Inhibition_Mechanism cluster_membrane Apical Membrane CFTR_Pore CFTR Channel Pore Cl_ion_out Cl- CFTR_Pore->Cl_ion_out Blocked GlyH101 This compound GlyH101->Block Cl_ion_in Cl- Cl_ion_in->CFTR_Pore Normal Flow Block->CFTR_Pore Occludes Pore

Caption: Mechanism of CFTR pore occlusion by this compound.

Specificity and Off-Target Effects

While this compound is a potent CFTR inhibitor, it is crucial for researchers to be aware of its potential off-target effects. Studies have shown that at concentrations used to inhibit CFTR, this compound can also inhibit other chloride channels, including:

  • Volume-sensitive outwardly rectifying (VSOR) chloride channels [5][10]

  • Calcium-activated chloride channels (CaCC) [5][10]

Furthermore, some research indicates that this compound can impact mitochondrial function, leading to increased reactive oxygen species (ROS) production and mitochondrial depolarization, effects that are independent of CFTR inhibition.[11][12] There is also evidence of this compound affecting other ion channels such as Orai1 and ENaC.[13][14] These findings underscore the importance of careful experimental design and data interpretation when using this compound as a specific CFTR inhibitor.

Conclusion

This compound remains an invaluable tool in the study of cystic fibrosis pathophysiology. Its well-characterized, pore-occluding mechanism of action provides a means to acutely and reversibly inhibit CFTR function, enabling detailed investigation of the channel's role in epithelial ion and fluid transport. The quantitative data on its potency and efficacy in various models provide a solid foundation for its use in both in vitro and in vivo research. However, researchers must remain cognizant of its potential off-target effects and employ appropriate controls to ensure the specificity of their findings. By understanding both the strengths and limitations of this compound, the scientific community can continue to leverage this potent inhibitor to unravel the complexities of cystic fibrosis and explore new therapeutic strategies.

References

The Antiproliferative Activity of GlyH-101: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the antiproliferative activities of GlyH-101, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in the context of cancer research. The document details its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.

Core Concept: this compound as an Antiproliferative Agent

This compound is a water-soluble glycine hydrazide that acts as an open-channel blocker of the CFTR chloride channel.[1][2] While its primary role has been in studying CFTR function, emerging evidence demonstrates its potent antiproliferative properties in various cancer cell types.[1][3] Its anticancer effects are primarily attributed to the induction of cell cycle arrest and apoptosis through the mitochondrial pathway.[1][4]

This compound inhibits cancer cell proliferation in a dose- and time-dependent manner.[1] It functions by blocking CFTR, which is known to regulate cancer cell proliferation, apoptosis, and migration.[1][5] Beyond CFTR, it's important for researchers to note that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ conductance and the Ca²⁺-dependent Cl⁻ conductance (CaCC), at similar concentrations, which could contribute to its biological effects.[6][7]

Quantitative Data: Antiproliferative Efficacy

The efficacy of this compound has been quantified in several cancer cell lines. The following tables summarize the key data regarding its inhibitory concentrations and effects on cell cycle and apoptosis.

Table 1: IC50 Values of this compound in HT-29 Colon Cancer Cells
Time PointIC50 Value (µM)
24 hours43.32[1][5]
48 hours33.76[1][5]
72 hours30.08[1][5]
Table 2: Effect of this compound on Apoptosis in HT-29 Cells
Treatment GroupConcentration (µM)Percentage of Apoptotic Cells (%)
Control (DMSO)-8.19[1][5]
This compound1029.0[1]

Data derived from Annexin V-FITC/PI staining after 24-hour treatment.

Table 3: Effect of this compound on Cell Cycle Distribution in HT-29 Cells
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control64.9124.3110.78
This compound (10 µM)48.3342.159.52

Data based on flow cytometry analysis after 24-hour treatment, indicating an S-phase arrest.[5]

Signaling Pathways Modulated by this compound

This compound exerts its antiproliferative effects by modulating key signaling pathways that control cell death and division.

Mitochondrial Apoptosis Pathway

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This oxidative stress triggers the mitochondrial apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of the caspase cascade.[1][5]

G GlyH101 This compound ROS ↑ Intracellular ROS GlyH101->ROS Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Mito Mitochondrial Depolarization Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 ↑ Cleaved Caspase-9 Mito->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis G cluster_G1 G1 Phase cluster_S S Phase CDK4_6 CDK4 / CDK6 G1_Complex Active Complex CDK4_6->G1_Complex CyclinD1 Cyclin D1 CyclinD1->G1_Complex CyclinE1 Cyclin E1 G1_Complex->CyclinE1 Promotes Expression CDK2 CDK2 S_Complex Active Complex CDK2->S_Complex CyclinE1->S_Complex DNA_Synth DNA Synthesis S_Complex->DNA_Synth Arrest S Phase Arrest DNA_Synth->Arrest GlyH101 This compound GlyH101->CDK4_6 GlyH101->CyclinD1 GlyH101->CyclinE1 G cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_results Data Analysis & Interpretation start Start: Select Cancer Cell Line (e.g., HT-29) treat Treat cells with varying [this compound] and time points start->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cellcycle Cell Cycle Assay (PI Staining) treat->cellcycle western Western Blot (Apoptosis & Cell Cycle Proteins) treat->western ros ROS Detection (DCFH-DA Assay) treat->ros ic50 Calculate IC50 mtt->ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis quant_cycle Determine Cell Cycle Arrest cellcycle->quant_cycle pathway Elucidate Signaling Pathway western->pathway ros->pathway conclusion Conclusion on Antiproliferative Activity ic50->conclusion quant_apoptosis->pathway quant_cycle->pathway pathway->conclusion

References

GlyH-101: A Technical Guide to a Novel CFTR Inhibitor for Secretory Diarrhea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory diarrheas, often driven by enterotoxins from pathogens like Vibrio cholerae, represent a significant global health burden. The underlying pathophysiology involves the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel in the apical membrane of intestinal epithelial cells. This leads to excessive secretion of chloride, sodium, and water into the intestinal lumen, resulting in severe dehydration. GlyH-101, a small molecule of the glycine hydrazide class, has emerged as a potent and rapidly acting inhibitor of the CFTR chloride channel. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation as a potential therapeutic agent for secretory diarrhea.

Introduction

The primary molecular target in the treatment of many secretory diarrheas is the CFTR ion channel.[1] Its overstimulation by bacterial toxins leads to a life-threatening loss of intestinal fluid. This compound (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide) was identified through high-throughput screening as a novel CFTR inhibitor.[2][3][4] Unlike other inhibitors, this compound exhibits a unique pore-occluding mechanism from the extracellular side, offering a promising approach for luminal, non-systemic therapy.[1][5] This guide consolidates the current knowledge on this compound to facilitate further research and development.

Mechanism of Action

This compound acts as a direct pore blocker of the CFTR channel. Electrophysiological studies have demonstrated that it induces a voltage-dependent block with strong inward rectification, suggesting its binding site is within the channel pore, near the external entrance.[2][3][4][6][7] This binding is rapid and reversible.[2][3][6] Patch-clamp experiments have revealed that this compound causes fast channel closures within bursts of channel openings, significantly reducing the mean channel open time.[2][3][4][6][7] This mechanism effectively curtails the excessive chloride efflux that drives fluid secretion in diarrheal diseases.

Signaling Pathway of Cholera Toxin-Induced Diarrhea and this compound Inhibition

G cluster_enterocyte Intestinal Enterocyte cluster_lumen Intestinal Lumen CTX Cholera Toxin (CTX) GM1 GM1 Ganglioside CTX->GM1 Binds AC Adenylate Cyclase GM1->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Inactive) PKA->CFTR Phosphorylates CFTR_A CFTR Channel (Active) CFTR->CFTR_A Cl_out Cl- Efflux CFTR_A->Cl_out Mediates GlyH101 This compound GlyH101->CFTR_A Blocks Pore H2O_out Water Efflux Cl_out->H2O_out Drives Fluid Fluid Accumulation H2O_out->Fluid CTX_Lumen Cholera Toxin CTX_Lumen->CTX

Mechanism of Cholera Toxin and this compound Action.

Quantitative Data

The inhibitory potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound on CFTR
ParameterValueConditionsReference
Ki1.4 µM+60 mV[2][3][4][6][7]
Ki5.6 µM-60 mV[2][3][4][6][7]
Mean Open Time ReductionFrom 264 ms to 13 ms5 µM this compound, -60 mV[2][3][4][6][7]
Apical Cl- Current Inhibition Ki~5 µMCPT-cAMP stimulated[2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cholera
ParameterValueDosageModelReference
Reduction in Fluid Secretion~80%2.5 µg (intraluminal)Closed-loop cholera model[2][3][4][6][8][9][10]
Table 3: Selectivity Profile of this compound
ChannelEffectConcentrationReference
Ca2+-activated Cl- Channel (CaCC)>70% inhibition10 µM[11]
Volume-Sensitive Outwardly Rectifying Cl- Channel (VSORC)Almost complete inhibition10 µM[11]
Cardiac ICl.PKAIC50 = 0.3 µM (+100 mV), 5.1 µM (-100 mV)N/A[12]
Cardiac Na+ Current (INa)~82% inhibition30 µM[12]
L-type Ca2+ Channel Current (ICa,L)~49% inhibition at +10 mV30 µM[12]
Inward-Rectifier K+ Current (IK1)~43% reduction30 µM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on CFTR chloride currents in whole cells.

Experimental Workflow:

G A Cell Culture (e.g., FRT cells expressing CFTR) B Establish Whole-Cell Configuration A->B C Record Baseline CFTR Current (Forskolin-stimulated) B->C D Apply this compound C->D E Record Inhibited Current D->E F Data Analysis (I-V curve, Ki calculation) E->F

Whole-Cell Patch-Clamp Workflow.

Methodology:

  • Cell Preparation: Fischer rat thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q) are cultured on glass coverslips.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

    • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, 1 Tris-ATP, pH 7.4.

  • Recording:

    • Whole-cell currents are recorded using an patch-clamp amplifier.

    • The membrane potential is held at a holding potential (e.g., -40 mV) and stepped to a series of test potentials (e.g., from -100 mV to +100 mV in 20 mV increments).[11]

    • CFTR is maximally stimulated by adding forskolin (e.g., 10 µM) to the bath solution.

    • Once a stable baseline current is established, this compound is added to the bath at various concentrations.

  • Data Analysis:

    • Current-voltage (I-V) relationships are plotted before and after the application of this compound.

    • The inhibitory constant (Ki) is calculated by fitting the dose-response data to the Hill equation.[8]

Closed-Loop Mouse Model of Cholera

This in vivo model is used to assess the efficacy of this compound in reducing intestinal fluid secretion.

Experimental Workflow:

G A Anesthetize Mouse B Ligate Ileal Loops A->B C Inject Cholera Toxin +/- this compound B->C D Incubate for 4 hours C->D E Excise Loops D->E F Measure Loop Weight and Length E->F G Calculate Fluid Secretion (Weight/Length Ratio) F->G

Closed-Loop Mouse Model Workflow.

Methodology:

  • Animal Preparation: Mice (e.g., CD1 strain, 25-35 g) are fasted for 24 hours with free access to water.[2] Anesthesia is induced with an intraperitoneal injection of ketamine and xylazine.[2]

  • Surgical Procedure:

    • A midline abdominal incision is made to expose the small intestine.

    • Three closed ileal loops (2-3 cm in length) are created by ligation with sutures, taking care not to obstruct blood flow.[2]

  • Injection:

    • Each loop is injected with 100 µL of phosphate-buffered saline (PBS) containing either:

      • PBS alone (control)

      • Cholera toxin (1 µg)

      • Cholera toxin (1 µg) + this compound (2.5 µg)[2]

  • Incubation and Measurement:

    • The abdominal incision is closed, and the mice are allowed to recover from anesthesia for 4 hours.[2]

    • After 4 hours, the mice are euthanized, and the intestinal loops are excised.

    • The weight and length of each loop are measured to determine the fluid accumulation, expressed as the weight-to-length ratio.[2]

YFP-Based Iodide Influx Assay

This is a cell-based fluorescence assay for high-throughput screening of CFTR inhibitors.

Experimental Workflow:

G A Plate FRT-CFTR-YFP Cells in 96-well plate B Stimulate CFTR (e.g., with Forskolin) A->B C Add this compound B->C D Add Iodide-containing Solution C->D E Measure YFP Fluorescence Quenching D->E F Calculate Rate of Iodide Influx E->F

YFP-Based Iodide Influx Assay Workflow.

Methodology:

  • Cell Culture: FRT cells co-expressing human wild-type CFTR and the YFP-H148Q halide sensor are plated in 96-well microplates.

  • Assay Procedure:

    • Cells are washed with PBS.

    • CFTR is stimulated with a cocktail of activators (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin).[7]

    • This compound is added at various concentrations.

    • An iodide-containing solution is rapidly added to the wells.

  • Data Acquisition and Analysis:

    • The fluorescence of YFP is monitored over time using a fluorescence plate reader.

    • The influx of iodide into the cells quenches the YFP fluorescence.

    • The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx and is used to determine the inhibitory activity of this compound.

Discussion and Future Directions

This compound represents a promising lead compound for the development of a novel anti-diarrheal therapy. Its luminal action and rapid onset of effect are advantageous for treating acute secretory diarrhea. However, the data on its selectivity indicate that at higher concentrations, it can inhibit other ion channels.[11][12] This highlights the need for further structure-activity relationship studies to develop analogues with improved selectivity for CFTR.

Future research should focus on:

  • Optimizing the chemical structure of this compound to enhance its potency and selectivity.

  • Conducting preclinical safety and toxicology studies.

  • Evaluating the efficacy of this compound in other animal models of secretory diarrhea.

  • Developing a suitable formulation for oral delivery to the intestine.

Conclusion

This compound is a potent, fast-acting, and reversible inhibitor of the CFTR chloride channel with a novel pore-occluding mechanism. It has demonstrated significant efficacy in a preclinical model of cholera, making it a strong candidate for further development as a treatment for secretory diarrhea. This technical guide provides a comprehensive resource for researchers and drug developers interested in advancing the study of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for GlyH-101 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, a glycine hydrazide derivative, is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] It functions as an open-channel blocker, physically occluding the external pore of the channel.[2][1][3] This mechanism of action leads to a characteristic voltage-dependent block with strong inward rectification of the CFTR-mediated current.[4] While a valuable tool for studying CFTR function, it is crucial for researchers to be aware of its potential off-target effects on other ion channels.[5][6][7][8] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, summarize key quantitative data, and highlight its known off-target interactions.

Mechanism of Action

This compound acts by directly blocking the pore of the CFTR chloride channel from the extracellular side.[2][3] This "pore-occluding" mechanism results in a reduction of the mean open time of the channel.[4] The binding of this compound within the channel pore is voltage-dependent, with its inhibitory potency being greater at positive membrane potentials.[9][4] This voltage dependence manifests as a strong inward rectification of the whole-cell CFTR current-voltage (I-V) relationship in the presence of the inhibitor.[2]

Quantitative Data Summary

The following tables summarize the reported inhibitory constants (Ki or IC50) of this compound on its primary target, CFTR, as well as its off-target effects on other ion channels.

Table 1: this compound Inhibition of CFTR

ParameterValueCell TypeVoltageReference
Ki1.4 µMFRT cells expressing CFTR+60 mV[9][1][4]
Ki3.8 µMFRT cells expressing CFTR+20 mV[5]
Ki5.0 µMFRT cells expressing CFTR-20 mV[5]
Ki5.6 µMFRT cells expressing CFTR-60 mV[9][1][4]
IC50 (ICl.PKA)0.3 µMRabbit ventricular myocytes+100 mV[8]
IC50 (ICl.PKA)5.1 µMRabbit ventricular myocytes-100 mV[8]

Table 2: Off-Target Effects of this compound

Channel/CurrentEffectIC50 / ConcentrationCell TypeReference
VSORCInhibition~5-10 µMCFTR-expressing and non-expressing cells[6][7]
CaCCInhibition3.38 µM (at positive potentials)Unspecified[7]
Orai1-mediated SOCEInhibition10 µMHEK293T cells[10]
αβγ-ENaCInhibitionSignificant reductionXenopus oocytes[5]
SLC26A9Inhibition71 ± 4% inhibition at 50 µMHEK 293 cells[3]
L-type Ca2+ channelInhibition~49% block at +10 mV (30 µM)Rabbit ventricular myocytes[8]
IK1 (inward rectifier K+)Inhibition~43% reduction at -120 mV (30 µM)Rabbit ventricular myocytes[8]
INa (Sodium current)Inhibition~82% block at -40 mV (30 µM)Rabbit ventricular myocytes[8]

Experimental Protocols

Whole-Cell Patch Clamp Recording of CFTR Currents

This protocol describes the measurement of this compound inhibition on CFTR chloride currents in a heterologous expression system (e.g., FRT or HEK293 cells stably expressing CFTR).

Materials:

  • Cells: FRT or HEK293 cells stably expressing human CFTR.

  • Pipette Solution (in mM): 120 CsCl, 10 TEA-Cl, 0.5 EGTA, 1 MgCl2, 40 mannitol, 10 Cs-HEPES, and 3 MgATP (pH 7.3).[4]

  • Bath Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • CFTR Activator: Forskolin (5-10 µM).

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Recording Setup: Transfer a coverslip with cells to the recording chamber on an inverted microscope. Perfuse the chamber with the bath solution.

  • Establish Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.

  • Activate CFTR: Perfuse the cell with bath solution containing the CFTR activator (e.g., 5 µM forskolin) to elicit a stable chloride current.[5]

  • Voltage Protocol: Clamp the cell at a holding potential of -40 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 400 ms each.[5][7]

  • This compound Application: Once a stable CFTR current is established, perfuse the chamber with bath solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current responses to the voltage protocol before and after this compound application.

  • Washout: To test for reversibility, perfuse the chamber with the bath solution containing the CFTR activator but without this compound.[5]

Single-Channel (Cell-Attached) Patch Clamp Recording

This protocol is for observing the effect of this compound on the gating of single CFTR channels.

Materials:

  • Cells: As above.

  • Pipette Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4). This solution will also contain the CFTR activator (e.g., 200 nM PKA catalytic subunit) and the desired concentration of this compound.

  • Bath Solution (High K+ to zero the membrane potential): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

Procedure:

  • Cell and Pipette Preparation: As described in the whole-cell protocol.

  • Establish Cell-Attached Configuration: Approach a cell and form a high-resistance seal (>10 GΩ) without rupturing the patch.

  • Recording: Clamp the patch at a desired potential (e.g., -60 mV).[9][4] Record single-channel currents.

  • Analysis: Analyze the recordings to determine the effect of this compound on the channel open probability, mean open time, and single-channel conductance. This compound is expected to induce fast channel closures within bursts of openings, thereby reducing the mean open time.[4]

Visualizations

Experimental Workflow for Whole-Cell Patch Clamp

experimental_workflow cluster_prep Preparation cluster_recording Recording cell_prep Plate Cells pipette_prep Prepare Pipette giga_seal Form Giga Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell activate_cftr Activate CFTR (e.g., Forskolin) whole_cell->activate_cftr record_baseline Record Baseline Current activate_cftr->record_baseline apply_glyh101 Apply this compound record_baseline->apply_glyh101 record_inhibition Record Inhibited Current apply_glyh101->record_inhibition washout Washout record_inhibition->washout record_recovery Record Recovery washout->record_recovery

Caption: Workflow for whole-cell patch clamp analysis of this compound.

This compound Mechanism of Action on CFTR

mechanism_of_action Extracellular cluster_membrane Cell Membrane CFTR_open CFTR (Open) CFTR_blocked CFTR (Blocked) GlyH101_extracellular This compound GlyH101_extracellular->CFTR_open Binds to external pore Cl_ion_in Cl- Cl_ion_out Cl- Cl_ion_out->CFTR_open Influx Cl_ion_out->CFTR_blocked Influx Blocked

Caption: this compound physically occludes the external pore of the CFTR channel.

References

Application Notes and Protocols for Utilizing GlyH-101 in Ussing Chamber Short-Circuit Current Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in Ussing chamber short-circuit current (Isc) assays. This document outlines the mechanism of action of this compound, detailed experimental protocols, and relevant quantitative data to facilitate the study of CFTR-mediated ion transport.

Introduction to this compound

This compound, or N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor that blocks the CFTR chloride channel.[1][2] Its primary mechanism of action is the occlusion of the external pore of the CFTR channel, leading to a rapid and reversible inhibition of Cl- conductance.[1][2] This characteristic, along with its substantial water solubility, makes it a valuable tool for studying CFTR function in various epithelial tissues.[1][2]

Mechanism of Action

This compound induces a voltage-dependent block of the CFTR channel, demonstrating stronger inhibition at positive membrane potentials.[1][2] This results in an inwardly rectifying current-voltage relationship.[2] The inhibitory constant (Ki) for this compound is in the low micromolar range, though its apparent potency can be influenced by the extracellular chloride concentration.[1][2]

Signaling Pathway of CFTR Activation and Inhibition by this compound

cluster_activation CFTR Activation Pathway cluster_channel Ion Transport cluster_inhibition Inhibition Agonist (e.g., Forskolin) Agonist (e.g., Forskolin) Adenylate Cyclase Adenylate Cyclase Agonist (e.g., Forskolin)->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates PKA PKA CFTR CFTR PKA->CFTR phosphorylates Cl- Efflux Cl- Efflux CFTR->Cl- Efflux mediates Short-Circuit Current (Isc) Short-Circuit Current (Isc) Cl- Efflux->Short-Circuit Current (Isc) generates This compound This compound This compound->CFTR blocks pore

Caption: CFTR activation by cAMP agonists and subsequent inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on CFTR as reported in the literature.

Table 1: Inhibitory Potency (Ki) of this compound on CFTR

VoltageKi (µM)Cell/Tissue TypeReference
+60 mV1.4Recombinant CFTR[1][2]
-60 mV5.6Recombinant CFTR[1][2]
Not Specified~2-5T84 cells, primary human bronchial cells, mouse ileum[2]

Table 2: IC50 Values of this compound for CFTR and Other Channels

ChannelIC50 (µM)Membrane PotentialCell TypeReference
Cardiac I(Cl.PKA) (CFTR)0.3 ± 1.5+100 mVRabbit ventricular myocytes[3]
Cardiac I(Cl.PKA) (CFTR)5.1 ± 1.3-100 mVRabbit ventricular myocytes[3]
VSORC~1 (0.87 at negative, 1.07 at positive potentials)Not specifiedCFTR-expressing cells[4]
VSORC~5-6 (5.38 at negative, 6.26 at positive potentials)Not specifiedNon-CFTR-expressing cells[4]

Note on Off-Target Effects: Researchers should be aware that this compound can exhibit off-target effects. Studies have shown that at concentrations used to inhibit CFTR, this compound can also inhibit other ion channels, such as volume-sensitive outwardly rectifying (VSOR) chloride channels and calcium-activated chloride channels (CaCC).[4] It has also been reported to inhibit other cardiac ion currents, including sodium and L-type calcium channels.[3] Therefore, appropriate controls are essential to ensure the observed effects are specific to CFTR inhibition.

Experimental Protocols

This section provides a detailed protocol for a typical Ussing chamber short-circuit current assay to measure CFTR activity using this compound.

Materials and Reagents
  • Epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell®) or freshly excised epithelial tissue.

  • Ussing Chamber System (e.g., Physiologic Instruments, World Precision Instruments).[5][6]

  • Voltage-clamp amplifier.

  • Ag/AgCl electrodes and 3M KCl agar bridges.

  • Ringer's solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C and gassed with 95% O2 / 5% CO2.

  • Stock Solutions:

    • Amiloride (ENaC inhibitor)

    • Forskolin (Adenylyl cyclase activator)

    • IBMX (Phosphodiesterase inhibitor)

    • Genistein (CFTR potentiator, optional)

    • This compound (CFTR inhibitor)

    • Bumetanide (NKCC1 inhibitor, optional)

Experimental Workflow Diagram

A Mount Epithelium in Ussing Chamber B Equilibrate with Ringer's Solution (37°C, 95% O2/5% CO2) A->B C Measure Baseline Short-Circuit Current (Isc) B->C D Add Amiloride (apical) to block ENaC C->D E Stabilize Isc D->E F Add Forskolin +/- IBMX (basolateral) to activate CFTR E->F G Record Stimulated Isc F->G H Add this compound (apical) in a dose-dependent manner G->H I Record Inhibited Isc H->I J Add Bumetanide (basolateral) to confirm Cl- secretion (optional) I->J K Analyze Data: Calculate ΔIsc J->K cluster_setup Experimental Setup cluster_pharmacology Pharmacological Agents cluster_measurements Measured Parameters Ussing Chamber Ussing Chamber Baseline Isc Baseline Isc Ussing Chamber->Baseline Isc measures Epithelial Monolayer Epithelial Monolayer Epithelial Monolayer->Ussing Chamber Ringer's Solution Ringer's Solution Ringer's Solution->Ussing Chamber Voltage Clamp Voltage Clamp Voltage Clamp->Ussing Chamber maintains 0 mV Amiloride Amiloride Amiloride->Baseline Isc establishes new baseline Forskolin/IBMX Forskolin/IBMX Stimulated Isc Stimulated Isc Forskolin/IBMX->Stimulated Isc induces This compound This compound Inhibited Isc Inhibited Isc This compound->Inhibited Isc induces ΔIsc ΔIsc Stimulated Isc->ΔIsc Inhibited Isc->ΔIsc

References

Determining the Potency of CFTR Inhibitor GlyH-101 in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disorder. Small molecule inhibitors of CFTR are invaluable tools for studying its function and have therapeutic potential in conditions characterized by excessive fluid secretion, such as secretory diarrheas. GlyH-101 is a potent and reversible inhibitor of the CFTR chloride channel.[1] It acts as a pore occluder, blocking the channel from the extracellular side in a voltage-dependent manner.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell-based assays, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Mechanism of Action of this compound

This compound, a glycine hydrazide derivative, directly blocks the CFTR channel pore. This inhibition is characterized by a rapid onset and reversibility.[3] The potency of this compound is voltage-dependent, with a stronger block observed at positive membrane potentials.[3][4] Specifically, the inhibitory constant (Ki) increases from approximately 1.4 µM at +60 mV to 5.6 µM at -60 mV.[3][4] It is important to note that this compound can also inhibit other chloride channels, such as the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel and the Calcium-Activated Chloride Channel (CaCC), at concentrations similar to those used for CFTR inhibition, which should be considered when interpreting results.[2][5]

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 and Ki values for this compound in various cell-based assays and conditions.

Cell LineAssay TypeMeasurementIC50 / Ki (µM)ConditionsReference
FRT (Fischer Rat Thyroid)Patch Clamp (Whole-Cell)Ki1.4 ± 0.4+60 mV[6]
FRTPatch Clamp (Whole-Cell)Ki5.6 ± 0.4-60 mV[6]
FRTApical Cl- CurrentKi4.3CPT-cAMP stimulated[7][8]
PCT and PS120 cellsVSORC Current InhibitionIC505.38 - 6.26[1]
HT-29Cell Viability (MTT Assay)IC5043.32 (24h), 33.76 (48h), 30.08 (72h)[9]

Experimental Protocols

Cell Culture

Standard aseptic cell culture techniques should be followed. Below are general guidelines for commonly used epithelial cell lines for CFTR studies.

  • FRT (Fischer Rat Thyroid) Cells: These cells are a popular model for studying CFTR as they do not endogenously express it and can be stably transfected with wild-type or mutant CFTR.[10]

    • Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

    • Subculture: Passage cells when they reach 80-90% confluency.

  • T84 and HT-29 (Human Colonic Adenocarcinoma) Cells: These cell lines endogenously express CFTR.[11][12]

    • Medium: Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

    • Differentiation: For transport assays, it is often necessary to culture these cells on permeable supports (e.g., Transwell® inserts) for several days to allow for polarization and differentiation.

  • Calu-3 (Human Bronchial Epithelial) Cells: This cell line is derived from a human lung adenocarcinoma and endogenously expresses high levels of CFTR.

    • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

    • Air-Liquid Interface (ALI) Culture: For optimal differentiation and CFTR expression, Calu-3 cells are often cultured at an ALI on permeable supports.

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial tissues and cell monolayers.

Workflow for Ussing Chamber Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture cells on permeable supports (e.g., Transwell®) to form a confluent monolayer mount Mount cell monolayer in Ussing chamber prep_cells->mount prep_chamber Prepare and equilibrate Ussing chamber with physiological buffer (37°C, 95% O2/5% CO2) prep_chamber->mount prep_glyh Prepare stock solution of this compound in DMSO and serial dilutions equilibrate Equilibrate and record baseline Isc mount->equilibrate amiloride Add amiloride to block ENaC equilibrate->amiloride forskolin Add forskolin (and/or other activators) to stimulate CFTR-mediated Isc amiloride->forskolin glyh_add Add increasing concentrations of this compound forskolin->glyh_add washout (Optional) Washout this compound to assess reversibility glyh_add->washout measure Measure the change in Isc at each this compound concentration glyh_add->measure washout->measure plot Plot % inhibition of Isc vs. log[this compound] measure->plot ic50 Calculate IC50 using a sigmoidal dose-response curve fit plot->ic50

Caption: Workflow for determining this compound IC50 using the Ussing chamber assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., T84, Calu-3) on permeable supports and culture until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Assemble the Ussing chamber system and fill both the apical and basolateral reservoirs with a pre-warmed (37°C) and gassed (95% O2 / 5% CO2) physiological saline solution (e.g., Krebs-Ringer Bicarbonate buffer).

  • Mounting: Carefully excise the permeable support membrane and mount it in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist, such as forskolin (10 µM), to the basolateral side. An increase in Isc will be observed.

  • This compound Inhibition: Once the forskolin-stimulated Isc has reached a stable plateau, add increasing concentrations of this compound to the apical side in a cumulative manner. Allow the current to stabilize after each addition.

  • Data Analysis: Calculate the percentage inhibition of the forskolin-stimulated Isc for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential upon CFTR activation and inhibition using a voltage-sensitive fluorescent dye.

Workflow for Fluorescence-Based Membrane Potential Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed cells in a 96- or 384-well plate and culture to confluency load_dye Load cells with the fluorescent dye prep_cells->load_dye prep_dye Prepare fluorescent membrane potential dye solution prep_dye->load_dye prep_glyh Prepare stock solution of this compound and serial dilutions baseline Measure baseline fluorescence load_dye->baseline stimulate Add CFTR activators (e.g., forskolin) and this compound at various concentrations baseline->stimulate read_fluorescence Read fluorescence kinetically on a plate reader (e.g., FLIPR) stimulate->read_fluorescence measure Determine the change in fluorescence in response to this compound read_fluorescence->measure plot Plot % inhibition of fluorescence change vs. log[this compound] measure->plot ic50 Calculate IC50 using a sigmoidal dose-response curve fit plot->ic50

Caption: Workflow for determining this compound IC50 using a fluorescence-based assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., FRT-CFTR, Calu-3) in black, clear-bottom 96- or 384-well microplates and culture until confluent.

  • Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C.[8]

  • Compound Preparation: Prepare a compound plate containing a cocktail of CFTR activators (e.g., forskolin) and serial dilutions of this compound.

  • Fluorescence Reading: Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR).

  • Assay Execution: Establish a baseline fluorescence reading for a few minutes. The instrument will then add the contents of the compound plate to the cell plate, and the fluorescence will be monitored kinetically. CFTR activation will cause a change in membrane potential, leading to a change in fluorescence. This compound will inhibit this change.

  • Data Analysis: The change in fluorescence intensity is proportional to the CFTR channel activity. Calculate the percentage inhibition for each this compound concentration relative to the control (activators only). Plot the percent inhibition against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay is particularly useful for assessing CFTR function in primary patient-derived intestinal organoids. Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Signaling Pathway for Forskolin-Induced Swelling

G cluster_pathway Signaling Pathway forskolin Forskolin ac Adenylyl Cyclase forskolin->ac activates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates cftr CFTR pka->cftr phosphorylates (activates) cl_efflux Cl- Efflux cftr->cl_efflux water_movement Water Movement (Osmosis) cl_efflux->water_movement swelling Organoid Swelling water_movement->swelling glyh101 This compound glyh101->cftr inhibits

Caption: Signaling pathway of forskolin-induced swelling and its inhibition by this compound.

Protocol:

  • Organoid Culture: Culture human intestinal organoids in a basement membrane matrix (e.g., Matrigel®) as previously described.[13][14]

  • Plating for Assay: Dissociate organoids into small fragments and seed them in a 96-well plate within a droplet of basement membrane matrix.[15]

  • Inhibitor Pre-incubation: Add culture medium containing various concentrations of this compound or vehicle (DMSO) to the wells and incubate for 1-3 hours at 37°C.[13]

  • CFTR Activation and Imaging: Add forskolin (e.g., 10 µM) to all wells to stimulate CFTR.

  • Live-Cell Imaging: Immediately begin imaging the organoids using an automated incubator microscope. Acquire brightfield or confocal images at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Data Analysis: Quantify the change in organoid size (cross-sectional area) over time using image analysis software (e.g., ImageJ). The area under the curve (AUC) of the swelling response is a measure of CFTR function.[16] Calculate the percentage inhibition of swelling for each this compound concentration and determine the IC50 by fitting the data to a dose-response curve.

Concluding Remarks

The choice of assay for determining the IC50 of this compound will depend on the specific research question, available equipment, and cell models. The Ussing chamber provides a direct measure of ion transport across a polarized epithelium, while fluorescence-based assays are more amenable to high-throughput screening. The forskolin-induced swelling assay offers a physiologically relevant system, especially when using patient-derived organoids. By following these detailed protocols, researchers can obtain robust and reproducible data on the inhibitory potency of this compound and other CFTR modulators. When interpreting the data, it is crucial to consider the potential off-target effects of this compound and the specific conditions of the assay, such as membrane potential.

References

Application Notes and Protocols for In Vivo Administration of GlyH-101 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] Discovered through high-throughput screening, it represents a novel chemical class of CFTR inhibitors known as glycine hydrazides.[1][2][3][4] this compound exhibits greater water solubility and a more rapid onset of action compared to other CFTR inhibitors like CFTRinh-172.[1][2][3][4] Its mechanism of action involves occluding the external pore of the CFTR channel, leading to a voltage-dependent block.[1][3] These characteristics make this compound a valuable tool for studying CFTR function in various physiological and pathophysiological contexts in vivo.

This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available scientific literature. It is intended to guide researchers in designing and executing experiments to investigate the effects of CFTR inhibition in various biological systems.

Mechanism of Action

This compound functions as a pore-occluding inhibitor of the CFTR Cl⁻ channel.[1][3] Its binding to the external vestibule of the channel pore physically obstructs the passage of chloride ions. This inhibition is voltage-dependent, with a stronger block observed at more positive membrane potentials.[1][3]

cluster_membrane Cell Membrane CFTR CFTR Channel Cl_ion_in GlyH101 This compound GlyH101->CFTR Blocks pore Cl_ion_out Cl_ion_out->CFTR Enters pore start Anesthetize Mouse ab_incision Abdominal Incision start->ab_incision isolate_loops Isolate Ileal Loops ab_incision->isolate_loops inject_solutions Inject Solutions (Control, CTX, CTX+this compound) isolate_loops->inject_solutions close_incision Close Incision inject_solutions->close_incision recover Recover for 4 hours close_incision->recover re_anesthetize Re-anesthetize recover->re_anesthetize excise_loops Excise Loops re_anesthetize->excise_loops measure Measure Weight and Length excise_loops->measure analyze Analyze Data measure->analyze start Anesthetize Mouse setup Position Electrodes (Nasal and Reference) start->setup record Continuously Record Potential Difference start->record perfuse_pbs Perfuse PBS setup->perfuse_pbs setup->record perfuse_low_cl Perfuse Low-Chloride perfuse_pbs->perfuse_low_cl perfuse_pbs->record perfuse_forsk Perfuse Low-Chloride + Forskolin perfuse_low_cl->perfuse_forsk perfuse_low_cl->record perfuse_glyh Perfuse Low-Chloride + Forskolin + this compound perfuse_forsk->perfuse_glyh perfuse_forsk->record perfuse_washout Perfuse PBS (Washout) perfuse_glyh->perfuse_washout perfuse_glyh->record perfuse_washout->record analyze Analyze PD Changes perfuse_washout->analyze

References

Application Notes and Protocols: GlyH-101 in Intestinal Organoid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model system for studying the physiology and pathophysiology of the intestinal epithelium. These three-dimensional structures, derived from adult stem cells, recapitulate the cellular diversity and architecture of the native intestine, making them invaluable for disease modeling, drug screening, and personalized medicine.

One key application of intestinal organoids is the study of ion transport processes, which are fundamental to intestinal fluid secretion and absorption. The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial chloride channel in the intestinal epithelium. Its dysfunction is the underlying cause of cystic fibrosis. The forskolin-induced swelling (FIS) assay in intestinal organoids is a widely used method to assess CFTR function. In this assay, forskolin elevates intracellular cyclic AMP (cAMP) levels, leading to the opening of the CFTR channel, chloride efflux into the organoid lumen, and subsequent osmotic water movement and swelling of the organoid.

GlyH-101 is a potent and selective inhibitor of the CFTR chloride channel.[1][2] It acts as a pore-occluding blocker, offering a rapid and reversible means to inhibit CFTR function.[1][2] This makes this compound an essential tool for dissecting the role of CFTR in intestinal physiology and for validating CFTR-dependent processes in organoid-based assays.

These application notes provide a comprehensive guide to the use of this compound in intestinal organoid culture, with a focus on the forskolin-induced swelling assay. Detailed protocols for organoid culture and the FIS assay are provided, along with quantitative data on this compound's efficacy and important considerations regarding its potential off-target effects.

Data Presentation

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on CFTR has been quantified using various experimental systems. While direct dose-response curves from intestinal organoid swelling assays are not extensively published, data from electrophysiological studies provide valuable insights into its potency.

ParameterValueCell Type/SystemReference
K_i 4.3 µMCFTR-expressing FRT cells[1]
IC_50 < 10 µMNot specified[1]
Inhibition of Forskolin-Induced Swelling Significant inhibition at 10 µMMouse intestinal organoids[3]
Voltage-Dependent K_i 1.4 µM at +60 mVCFTR-expressing FRT cells (whole-cell patch clamp)[4]
Voltage-Dependent K_i 5.6 µM at -60 mVCFTR-expressing FRT cells (whole-cell patch clamp)[4]

Note: The inhibitory potency of this compound can be voltage-dependent, as demonstrated in patch-clamp studies.[4] Researchers should consider this when interpreting results, especially in electrophysiological experiments.

Off-Target Effects of this compound

It is crucial to be aware of the potential off-target effects of any pharmacological inhibitor. Studies have shown that this compound can affect other cellular processes, particularly at higher concentrations.

Off-Target EffectObservationConcentrationCell Type/SystemReference
Mitochondrial Function Induces a rapid increase in Reactive Oxygen Species (ROS) and depolarizes mitochondria.Low micromolar concentrationsVarious cell lines (including those not expressing CFTR)[1][5]
Store-Operated Calcium Entry (SOCE) Inhibition of SOCE, likely through modulation of the Orai1 channel.10 µM - 50 µMEpithelial cells[6]
Other Chloride Channels Inhibition of Ca²⁺-activated Cl⁻ channels.Not specifiedNot specified[6]
Cytotoxicity Observed at concentrations > 10 µM with 24-hour incubation.> 10 µMEpithelial cells[6]

Recommendation: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound and to include appropriate controls in all experiments. For studies focused on CFTR, corroborating findings with genetic knockdown or other structurally different CFTR inhibitors is recommended.

Experimental Protocols

Protocol 1: Establishment of Human Intestinal Organoid Cultures from Biopsy

This protocol outlines the basic steps for establishing human intestinal organoid cultures from fresh biopsy tissue.

Materials:

  • Human intestinal biopsy tissue

  • Advanced DMEM/F12 medium

  • Primocin

  • Gentle Cell Dissociation Reagent

  • Basement Membrane Extract (BME), such as Matrigel®

  • IntestiCult™ Organoid Growth Medium (Human) or similar complete medium

  • 24-well tissue culture-treated plates

  • Sterile scalpels, forceps, and pipettes

  • Centrifuge

Procedure:

  • Tissue Collection and Preparation:

    • Collect biopsies in a sterile tube containing ice-cold Advanced DMEM/F12 with Primocin.[6]

    • Wash the tissue sample with 10 mL of ice-cold PBS in a 15 mL conical tube. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat this wash step.[1]

    • Mince the tissue into small pieces (~1-2 mm) using sterile scalpels.[6]

  • Crypt Isolation:

    • Transfer the minced tissue to a tube containing Gentle Cell Dissociation Reagent.

    • Incubate on a rocking platform at room temperature for 10 minutes.[1]

    • Centrifuge at 290 x g for 5 minutes at 4°C.[1]

    • Aspirate the supernatant and resuspend the pellet in fresh, cold medium.

    • Vigorously pipette the suspension to release the crypts. Allow larger tissue fragments to settle and collect the supernatant containing the isolated crypts. Repeat this step as necessary.

  • Embedding in Basement Membrane Extract:

    • Centrifuge the crypt suspension at 200 x g for 5 minutes to pellet the crypts.

    • Resuspend the crypt pellet in an appropriate volume of liquid BME on ice. The volume will depend on the pellet size.[6]

    • Plate 50 µL domes of the BME-crypt suspension into the center of pre-warmed 24-well plate wells.[7]

  • Culture Initiation:

    • Invert the plate and incubate at 37°C for 10-15 minutes to solidify the BME domes.[6]

    • Carefully add 500 µL of complete intestinal organoid growth medium to each well.

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

  • Maintenance:

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-10 days by disrupting the BME domes, breaking the organoids into smaller fragments, and re-plating in fresh BME.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay with this compound

This protocol details the procedure for assessing CFTR function in established intestinal organoid cultures using forskolin and the inhibitor this compound.

Materials:

  • Established intestinal organoid cultures (3-5 days post-passage)

  • Krebs-Ringer Bicarbonate (KBR) buffer (recommended for more pronounced swelling)[8] or culture medium

  • Forskolin stock solution (e.g., 10 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well or 24-well imaging plates

  • Brightfield or confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO₂)

Procedure:

  • Organoid Plating for Assay:

    • A day before the assay, seed 30-80 organoids per well in a 96-well plate.[9]

  • Pre-incubation with this compound:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the organoids with pre-warmed KBR buffer or culture medium.

    • Add fresh KBR buffer or medium containing either this compound (e.g., final concentration of 10-50 µM) or an equivalent volume of DMSO (vehicle control) to the respective wells.[8]

    • Incubate the plate at 37°C for 3 hours.[8]

  • Baseline Imaging (Time = 0):

    • After the pre-incubation period, acquire baseline images (t=0) of the organoids in each well. It is crucial to capture these images before adding forskolin as swelling can begin immediately.[8]

  • Forskolin Stimulation:

    • Prepare a solution of KBR buffer or medium containing forskolin (e.g., final concentration of 10 µM) and the respective inhibitor (this compound or DMSO).[8]

    • Remove the pre-incubation solution from the wells and add the forskolin-containing solution.

  • Time-Lapse Imaging:

    • Immediately begin acquiring images at regular intervals (e.g., every 10-20 minutes) for a total of 80-120 minutes, or until swelling in the control wells has plateaued.[7][8]

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to measure the cross-sectional area of the organoids at each time point.[7][8]

    • Calculate the percentage change in area for each organoid relative to its area at t=0.

    • The swelling response can be quantified by calculating the area under the curve (AUC) of the swelling percentage over time.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_lumen Organoid Lumen Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Opens Cl_ion Cl⁻ CFTR_Open->Cl_ion Efflux GlyH101 This compound GlyH101->CFTR_Open Blocks Pore ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates H2O H₂O Cl_ion->H2O Osmosis Swelling Organoid Swelling H2O->Swelling

Caption: Signaling pathway of forskolin-induced CFTR activation and this compound inhibition.

Experimental_Workflow cluster_prep Day 0: Preparation cluster_assay Day 1: Assay cluster_analysis Data Analysis plate_organoids Seed intestinal organoids in a multi-well plate pre_incubate Pre-incubate with this compound (or DMSO control) for 3 hours plate_organoids->pre_incubate t0_image Acquire baseline images (t=0) pre_incubate->t0_image stimulate Add Forskolin + this compound/DMSO t0_image->stimulate timelapse Time-lapse imaging for 80-120 minutes stimulate->timelapse measure_area Measure organoid area at each time point timelapse->measure_area calculate_swelling Calculate % area change relative to t=0 measure_area->calculate_swelling quantify Quantify swelling (e.g., AUC) calculate_swelling->quantify

Caption: Experimental workflow for the forskolin-induced swelling assay with this compound.

Logical_Relationship forskolin Forskolin cftr_active CFTR Active forskolin->cftr_active Leads to glyh101 This compound cftr_inactive CFTR Inactive glyh101->cftr_inactive Leads to swelling Swelling cftr_active->swelling Results in no_swelling No Swelling cftr_inactive->no_swelling Results in

Caption: Logical relationship between reagents, CFTR state, and organoid phenotype.

References

Application Notes and Protocols: GlyH-101 for Inhibiting Forskolin-Induced Swelling in Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model for studying epithelial physiology and disease, particularly for investigating the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Forskolin, an activator of adenylyl cyclase, elevates intracellular cyclic AMP (cAMP) levels, leading to the opening of the CFTR chloride channel.[1][2][3][4] This efflux of chloride ions into the organoid lumen drives subsequent water movement, resulting in quantifiable organoid swelling.[3][4][5] The forskolin-induced swelling (FIS) assay is a robust method to assess CFTR function and is widely used in cystic fibrosis research and for evaluating the efficacy of CFTR modulators.[1][5][6]

GlyH-101 is a potent and reversible inhibitor of the CFTR chloride channel.[7][8][9][10] It acts by occluding the channel pore from the extracellular side in a voltage-dependent manner.[7][8][9][11] In the context of the FIS assay, this compound serves as a crucial negative control to confirm that the observed organoid swelling is indeed CFTR-dependent.[3][4][12] These application notes provide a detailed protocol for utilizing this compound to inhibit forskolin-induced swelling in human intestinal organoids, present relevant quantitative data for the inhibitor, and illustrate the key signaling pathways and experimental workflows.

Data Presentation

Quantitative Data for this compound Inhibition

The following table summarizes the inhibitory constants (Ki or IC50) of this compound for the CFTR channel and other relevant chloride channels. This data is critical for determining the appropriate working concentrations and for understanding the inhibitor's specificity.

Parameter Value Conditions Reference
Ki for CFTR (at +60 mV) 1.4 µMWhole-cell patch clamp[7][8][9]
Ki for CFTR (at -60 mV) 5.6 µMWhole-cell patch clamp[7][8][9]
IC50 for VSORC (in non-CFTR expressing cells) 5.38 µM (negative potentials)Whole-cell patch clamp[7]
IC50 for VSORC (in non-CFTR expressing cells) 6.26 µM (positive potentials)Whole-cell patch clamp[7]

Note: VSORC refers to the Volume-Sensitive Outwardly Rectifying Cl⁻ channel. The voltage-dependent nature of this compound's affinity for CFTR should be considered in experimental design, although for the organoid swelling assay, a concentration that ensures complete inhibition is typically used.

Signaling Pathway and Experimental Workflow

Forskolin-Induced CFTR Activation and Organoid Swelling

The diagram below illustrates the signaling cascade initiated by forskolin, leading to CFTR activation and subsequent fluid secretion into the organoid lumen, causing it to swell.

Forskolin_Signaling Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR_inactive CFTR (inactive) PKA->CFTR_inactive phosphorylates CFTR_active CFTR (active) CFTR_inactive->CFTR_active Cl_ion Cl⁻ CFTR_active->Cl_ion efflux H2O H₂O Cl_ion->H2O osmotic gradient Lumen Organoid Lumen H2O->Lumen Swelling Organoid Swelling Lumen->Swelling

Caption: Signaling pathway of forskolin-induced CFTR activation and organoid swelling.

Inhibition of Forskolin-Induced Swelling by this compound

This diagram outlines the mechanism by which this compound inhibits the forskolin-induced swelling of organoids by blocking the CFTR channel.

GlyH101_Inhibition cluster_pathway Forskolin-Induced Pathway Forskolin Forskolin CFTR_active Active CFTR Forskolin->CFTR_active activates Cl_efflux Cl⁻ Efflux CFTR_active->Cl_efflux GlyH101 This compound GlyH101->CFTR_active blocks Swelling Organoid Swelling Cl_efflux->Swelling

Caption: Mechanism of this compound inhibition of forskolin-induced organoid swelling.

Experimental Workflow for the Forskolin-Induced Swelling (FIS) Assay

The following diagram provides a step-by-step overview of the experimental workflow for assessing the inhibitory effect of this compound on forskolin-induced organoid swelling.

FIS_Workflow start Start: Culture intestinal organoids plate Plate organoids in Matrigel in a 96-well plate start->plate preincubate Pre-incubate with this compound (e.g., 50 µM) or vehicle control for 3 hours plate->preincubate stain Stain with Calcein Green AM preincubate->stain image_t0 Acquire baseline images (t=0) using confocal microscopy stain->image_t0 stimulate Stimulate with Forskolin (e.g., 5-10 µM) image_t0->stimulate timelapse Perform time-lapse imaging for 80-120 minutes stimulate->timelapse analyze Quantify organoid area over time timelapse->analyze end End: Compare swelling in this compound vs. vehicle-treated organoids analyze->end

Caption: Experimental workflow for the forskolin-induced swelling assay with this compound.

Experimental Protocols

Materials and Reagents
  • Human intestinal organoid cultures

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well imaging plates

  • Krebs-Ringer Bicarbonate (KBR) buffer

  • This compound (CFTR inhibitor)

  • Forskolin

  • Calcein Green AM

  • Dimethyl sulfoxide (DMSO, for stock solutions)

  • Confocal microscope with live-cell imaging capabilities

  • Image analysis software (e.g., ImageJ)

Protocol for Forskolin-Induced Swelling (FIS) Assay with this compound Inhibition

This protocol is adapted from established methods.[1][2][3][4]

1. Organoid Culture and Plating a. Culture human intestinal organoids according to standard protocols.[2][3] Organoids should be passaged 3-5 days prior to the assay.[3][4] b. On the day of the assay, harvest organoids and resuspend them in the basement membrane matrix. c. Plate 30-80 organoids per well in a 96-well imaging plate.[2] Allow the matrix to solidify at 37°C for 10-15 minutes. d. Add pre-warmed culture medium to each well and incubate for at least 24 hours.

2. Pre-incubation with this compound a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute this compound to the desired final concentration (e.g., 50 µM) in KBR buffer or culture medium.[3][4] Also, prepare a vehicle control solution (containing the same concentration of DMSO). c. Carefully remove the culture medium from the wells. d. Add the this compound solution or vehicle control to the respective wells. e. Incubate the plate at 37°C for 3 hours.[3][4]

3. Staining and Imaging a. During the last 30 minutes of the pre-incubation, add Calcein Green AM to each well to a final concentration of 2.5-5 µM to fluorescently label live cells.[2] b. Incubate at 37°C for 30 minutes.[2] c. Place the 96-well plate on the stage of a confocal microscope equipped with a 37°C and 5% CO₂ environmental chamber. d. Acquire baseline images (t=0) for each well.

4. Forskolin Stimulation and Time-Lapse Microscopy a. Prepare a forskolin solution in KBR buffer or culture medium to achieve a final concentration of 5-10 µM.[3][4] b. Add the forskolin solution to all wells (including those with this compound and vehicle). c. Immediately begin time-lapse imaging, acquiring images every 5-10 minutes for a total duration of 80-120 minutes.[3][4]

5. Data Analysis a. Use image analysis software to measure the total fluorescent area of the organoids in each well at each time point. b. For each well, normalize the organoid area at each time point to the baseline area at t=0. c. Plot the normalized organoid area versus time to generate swelling curves. d. Calculate the Area Under the Curve (AUC) for each condition as a quantitative measure of organoid swelling and CFTR activity.[5] e. Compare the AUC values between the vehicle-treated control and the this compound-treated groups. A significant reduction in the AUC in the presence of this compound confirms that the forskolin-induced swelling is CFTR-dependent.

Conclusion

This compound is an indispensable tool for validating the CFTR-dependence of the forskolin-induced swelling assay in organoids. By effectively blocking the CFTR channel, it provides a clear negative control, ensuring the specificity and reliability of the assay for studying CFTR function and screening potential therapeutic compounds. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this application in their studies. It is important to note, however, that at concentrations similar to those used to inhibit CFTR, this compound can also inhibit other chloride channels such as VSORC and CaCC, a factor that should be considered when interpreting results in complex biological systems.[7]

References

Application Notes and Protocols for Nasal Potential Difference (NPD) Measurements with GlyH-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nasal potential difference (NPD) measurement is a valuable in vivo electrophysiological assay used to assess ion transport across the nasal epithelium.[1][2] It is a key biomarker in cystic fibrosis (CF) research and diagnosis, providing a functional readout of the cystic fibrosis transmembrane conductance regulator (CFTR) and epithelial sodium channel (ENaC) activity.[2][3][4] GlyH-101 is a potent, reversible, and water-soluble inhibitor of the CFTR chloride channel.[5][6] It acts by occluding the external pore of the channel, thereby blocking chloride conductance.[5][6][7] These application notes provide a detailed protocol for utilizing this compound in NPD measurements to specifically assess its impact on CFTR function in the nasal epithelium.

Mechanism of Action of this compound

This compound, a glycine hydrazide compound, inhibits CFTR through a pore-blocking mechanism.[5][6] It binds to a site near the external entrance of the CFTR pore, physically obstructing the passage of chloride ions.[5][6] This inhibition is voltage-dependent, showing stronger blockage at positive membrane potentials.[5] The rapid on and off rates of this compound allow for acute and reversible inhibition of CFTR activity, making it a useful tool for pharmacological studies of ion transport.[5]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on CFTR function from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibition of CFTR by this compound

ParameterValueCell TypeMethodReference
Apparent Inhibitory Constant (Ki) Whole-cell patch clamp[5]
at +60 mV1.4 µMFRT cells stably expressing human CFTR[5]
at -60 mV5.6 µMFRT cells stably expressing human CFTR[5]
Mean Channel Open Time Reduction Patch-clamp[5]
Control264 msFRT cells stably expressing human CFTR[5]
5 µM this compound13 msFRT cells stably expressing human CFTR[5]
IC50 ~1 µMCFTR-expressing cellsPatch-clamp[1]

Table 2: In Vivo Effect of this compound on Nasal Potential Difference in Mice

TreatmentEffectConcentrationModelReference
Topical this compoundRapid and reversible inhibition of forskolin-induced hyperpolarization10 µMWild-type mice[5]

Experimental Protocols

This protocol describes the measurement of nasal potential difference in human subjects and the application of this compound to assess its inhibitory effect on CFTR-mediated chloride secretion.

Disclaimer: This protocol is intended for research purposes only. The use of this compound in human subjects should be conducted under a clinical trial protocol approved by a relevant Institutional Review Board (IRB) or ethics committee. The concentrations of this compound suggested here are based on preclinical data and may need to be optimized for human studies.

Materials and Reagents
  • High-impedance voltmeter and data acquisition system

  • Ag/AgCl electrodes

  • Double-lumen nasal perfusion catheter[8][9]

  • Reference bridge (subcutaneous placement)[2]

  • Perfusion pump

  • Solutions (sterile):

    • Basal Ringer's Solution: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4.

    • Amiloride Solution: Basal Ringer's solution containing 100 µM amiloride.[8][10]

    • Chloride-Free Ringer's Solution with Amiloride: 140 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 4 mM Ca-gluconate, 10 mM HEPES, containing 100 µM amiloride, pH 7.4.

    • Isoproterenol Solution: Chloride-Free Ringer's solution with amiloride containing 10 µM isoproterenol.[8][10]

    • This compound Solution: Isoproterenol solution containing the desired concentration of this compound (e.g., 10 µM, based on preclinical data, to be optimized).[5]

    • Washout Solution: Isoproterenol solution.

Procedure
  • Subject Preparation:

    • Obtain informed consent from the subject.

    • The subject should be in a comfortable, seated position.

    • Prepare a site on the forearm for the reference electrode by gentle abrasion of the skin.[11]

    • Place the reference electrode subcutaneously.[2][11]

  • Catheter Placement:

    • Gently insert the double-lumen nasal catheter into one nostril and position the tip on the inferior turbinate.[8][9] The optimal position is typically where the most negative (hyperpolarized) stable potential is recorded.[8]

  • NPD Measurement Sequence:

    • Baseline (Basal Ringer's): Begin perfusion with the Basal Ringer's solution at a rate of approximately 5 mL/min. Allow the potential difference to stabilize (typically 5-10 minutes). This reading reflects basal ion transport.

    • ENaC Inhibition (Amiloride): Switch the perfusion to the Amiloride Solution. This will block ENaC-mediated sodium absorption, causing the potential to depolarize (become less negative). Continue perfusion until a new stable plateau is reached.

    • Low Chloride (Chloride-Free Ringer's with Amiloride): Perfuse with the Chloride-Free Ringer's solution containing amiloride. This creates a chloride gradient that drives chloride secretion through available anion channels, primarily CFTR, resulting in a hyperpolarization (more negative potential).

    • CFTR Stimulation (Isoproterenol): Perfuse with the Isoproterenol Solution. Isoproterenol is a β-agonist that increases intracellular cAMP and activates CFTR, leading to further hyperpolarization.

    • CFTR Inhibition (this compound): Once a stable hyperpolarization with isoproterenol is achieved, switch the perfusion to the this compound Solution. The presence of this compound is expected to inhibit CFTR-mediated chloride secretion, leading to a depolarization (less negative potential) of the nasal epithelium.

    • Washout: To assess the reversibility of this compound, switch the perfusion back to the Isoproterenol Solution. A return towards the pre-inhibitor hyperpolarized potential indicates reversible inhibition.

  • Data Analysis:

    • Record the potential difference throughout the procedure.

    • Calculate the change in potential difference (ΔPD) for each solution change relative to the preceding stable baseline.

    • The key parameter for assessing this compound efficacy is the ΔPD upon perfusion with the this compound solution compared to the stable potential with isoproterenol alone.

Visualizations

Signaling Pathway and Mechanism of Action

GlyH101_Mechanism cluster_membrane Apical Membrane CFTR CFTR Channel Pore Cl_in Cl- (intracellular) CFTR:p->Cl_in Blocked GlyH101 This compound GlyH101->CFTR:p Binds to external pore Cl_out Cl- (extracellular) Cl_out->CFTR:p

Caption: Mechanism of this compound inhibition of the CFTR channel.

Experimental Workflow

NPD_Workflow cluster_setup Preparation cluster_perfusion Perfusion Sequence cluster_analysis Data Analysis Subject_Prep Subject Preparation (Informed Consent, Electrode Placement) Catheter_Placement Nasal Catheter Placement Subject_Prep->Catheter_Placement Basal 1. Basal Ringer's Amiloride 2. Amiloride Basal->Amiloride Low_Cl 3. Low Chloride + Amiloride Amiloride->Low_Cl Isoproterenol 4. Isoproterenol Low_Cl->Isoproterenol GlyH101 5. Isoproterenol + this compound Isoproterenol->GlyH101 Washout 6. Isoproterenol (Washout) GlyH101->Washout Record_PD Record Potential Difference Calculate_Delta_PD Calculate ΔPD for each step Record_PD->Calculate_Delta_PD Assess_Inhibition Assess this compound effect Calculate_Delta_PD->Assess_Inhibition

Caption: Experimental workflow for NPD measurement with this compound.

References

GlyH-101: Application Notes and Protocols for Dissolving and Storing for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental application of GlyH-101, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Chemical Properties and Solubility

This compound, with the chemical formula C₁₉H₁₅Br₂N₃O₃ and a molecular weight of 493.15 g/mol , is a cell-permeable glycinyl hydrazone compound.[1] Its solubility is a critical factor in preparing solutions for various experimental settings.

Table 1: this compound Solubility and Key Parameters

PropertyValueReference
Molecular Weight 493.15 g/mol [2]
Appearance Light yellow to yellow solid[2]
Solubility in DMSO ≥ 58 mg/mL (≥ 117.61 mM)[2]
Solubility in Water ~1 mM[3][4]
Inhibitory Constant (Ki) 1.4 µM (at +60 mV) to 5.6 µM (at -60 mV)[3]
Effective Concentration (In Vitro) 0.5 - 50 µM[2][5]
Effective Concentration (In Vivo) 2.5 µg (intraluminal), 10 µM (topical)[2][3]

Protocol for Dissolving this compound

The choice of solvent and dissolution method depends on the intended application. It is recommended to use freshly opened, anhydrous DMSO for preparing the initial stock solution to avoid precipitation issues, as DMSO can be hygroscopic.[2]

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.93 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.93 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[2]

Storage and Stability

Proper storage of this compound, both in powder form and in solution, is essential to maintain its activity.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStabilityReference
Powder -20°CUp to 3 years[2]
4°CUp to 2 years[2]
In DMSO -20°CUp to 1 year[1][2]
-80°CUp to 2 years[2]

Experimental Protocols: Application of this compound in Cell-Based Assays

This compound is a valuable tool for studying CFTR function in various cell-based assays. The following is a general protocol for its application in cell culture experiments.

Preparation of Working Solutions for Cell Culture

Important Note: Direct addition of a highly concentrated DMSO stock solution to aqueous cell culture media can cause the compound to precipitate. To avoid this, a serial dilution or a pre-dilution in a small volume of media is recommended.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or a buffered solution (e.g., PBS). For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.

  • Final Working Concentration: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution. Gently mix the media in the wells after addition.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.

Figure 1. A generalized workflow for the preparation and application of this compound in cell-based experiments.

Mechanism of Action: Inhibition of the CFTR Signaling Pathway

This compound acts as a pore blocker of the CFTR channel, inhibiting the flow of chloride ions.[3] The activation of CFTR is primarily regulated by the cyclic AMP (cAMP) signaling pathway.

Signaling Pathway Overview:

  • Stimulation: Agonists such as forskolin activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • CFTR Phosphorylation: Activated PKA phosphorylates the Regulatory (R) domain of the CFTR protein.

  • Channel Gating: Phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), induces a conformational change in CFTR, opening the chloride channel.

  • Inhibition by this compound: this compound physically occludes the external pore of the open CFTR channel, preventing the transport of chloride ions.

CFTR_Signaling_Pathway cluster_pathway CFTR Activation Pathway cluster_inhibition Inhibition Agonist Agonist (e.g., Forskolin) AC Adenylyl Cyclase Agonist->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Cl- Channel Open CFTR_inactive->CFTR_active ATP Binding Cl_out Cl- Efflux CFTR_active->Cl_out Block Channel Blockage GlyH101 This compound GlyH101->CFTR_active Blocks Pore

Figure 2. The cAMP-mediated signaling pathway for CFTR activation and its inhibition by this compound.

References

Troubleshooting & Optimization

GlyH-101 cytotoxicity and optimal concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GlyH-101 in cell culture, focusing on its cytotoxicity and the determination of optimal experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Its mechanism of action involves occluding the external pore of the CFTR channel, which blocks the conductance of chloride ions.[1][3] This inhibition is voltage-dependent and occurs rapidly, within minutes of application.[1]

Q2: What is the recommended concentration range for using this compound as a CFTR inhibitor?

A2: For specific inhibition of CFTR, concentrations in the low micromolar range are recommended. The apparent inhibitory constant (Ki) for this compound on CFTR is voltage-dependent, ranging from 1.4 µM at +60 mV to 5.6 µM at -60 mV.[1][3] A concentration of 5-10 µM is often used to achieve maximal inhibition of CFTR-like currents. However, it is crucial to consider the potential for off-target effects at these concentrations.

Q3: What are the known off-target effects of this compound?

A3: At concentrations used to inhibit CFTR, this compound has been shown to inhibit other chloride channels, including the Volume-Sensitive Outwardly Rectifying (VSOR) chloride channel and the Ca2+-activated chloride channel (CaCC).[4] Furthermore, this compound can induce mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) production and depolarization of the mitochondrial membrane.[5][6] These effects appear to be independent of CFTR inhibition.[5]

Q4: At what concentrations does this compound exhibit cytotoxicity?

A4: this compound shows antiproliferative activity in a dose-dependent manner.[2] While concentrations up to 20 µM for 24 hours may not significantly affect cell viability in some cell lines, cytotoxic effects are observed at higher concentrations.[4] A dramatic decrease in cell viability has been noted at 50 µM. In some cell lines, a decrease in cell viability has been observed at concentrations as low as 5 µM.[7] The IC50 values for its effect on cell proliferation can vary depending on the cell line and incubation time, for instance, in HT-29 cells, the IC50 was reported to be 43.32 µM at 24 hours and 30.08 µM at 72 hours.[8]

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the corresponding volume of DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of CFTR activity observed. Incorrect concentration of this compound.Verify the final concentration of this compound in your experiment. A concentration of 5-10 µM is generally effective for CFTR inhibition.
Degraded this compound stock solution.Prepare a fresh stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell line does not express functional CFTR.Confirm CFTR expression and activity in your cell line using a positive control (e.g., forskolin stimulation).
High levels of cell death observed at concentrations intended for CFTR inhibition. Cell line is particularly sensitive to this compound.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Off-target cytotoxic effects.Consider the impact on mitochondrial function. Lower the concentration of this compound or reduce the incubation time. If possible, use an alternative CFTR inhibitor to confirm findings.
Inconsistent or unexpected results. Off-target effects on other ion channels (VSOR, CaCC).Be aware that this compound is not entirely specific for CFTR.[4] Design experiments with appropriate controls to account for these off-target effects.
Mitochondrial dysfunction induced by this compound.Measure mitochondrial membrane potential and ROS levels to assess mitochondrial health in your experimental setup.[5]

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound on Various Ion Channels

TargetCell LineIC50 / KiConditions
CFTRFRT cellsKi = 4.3 µM-
CFTR-Ki = 1.4 µMat +60 mV
CFTR-Ki = 5.6 µMat -60 mV
VSORCPS120 cellsIC50 = 5.38 µM-
VSORCPCT cellsIC50 = 6.26 µM-

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentrationIncubation TimeResult
Kidney CellsLive/Dead Assay1-20 µM24 hNo significant effect on cell viability.
Kidney CellsLive/Dead Assay>20 µM24 hCytotoxic.
CFTR-expressing cellsMTT Assay50 µM-Dramatic decrease in cell viability.
PS120 (non-CFTR)MTT Assay>5 µM-Decreased cell viability.
PCT and PS120 cellsProliferation Assay0-50 µM24 hDose-dependent inhibition of cell growth.[2]
HT-29MTT AssayIC50 = 43.32 µM24 h-
HT-29MTT AssayIC50 = 33.76 µM48 h-
HT-29MTT AssayIC50 = 30.08 µM72 h-

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest this compound treatment).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Live/Dead Viability/Cytotoxicity Assay

This protocol utilizes a two-color fluorescent staining method to distinguish between live and dead cells.

Materials:

  • Cells cultured on coverslips or in a clear-bottom 96-well plate

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

Procedure:

  • Treat cells with the desired concentrations of this compound for the chosen duration.

  • Prepare the staining solution by adding the appropriate amounts of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to PBS, according to the manufacturer's instructions.

  • Wash the cells once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (Ethidium Homodimer-1) fluorescence.

  • Quantify the percentage of live and dead cells by counting cells in several random fields of view.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in appropriate culture vessel overnight_incubation Incubate overnight for adherence cell_seeding->overnight_incubation prepare_glyh Prepare this compound dilutions treat_cells Treat cells with this compound and controls prepare_glyh->treat_cells incubation Incubate for desired duration (e.g., 24h) treat_cells->incubation mtt_assay MTT Assay for Viability incubation->mtt_assay live_dead_stain Live/Dead Staining incubation->live_dead_stain ros_detection ROS Detection Assay incubation->ros_detection mito_potential Mitochondrial Potential Assay incubation->mito_potential readout Measure absorbance, fluorescence, etc. mtt_assay->readout live_dead_stain->readout ros_detection->readout mito_potential->readout quantify Quantify cell viability, ROS levels, etc. readout->quantify conclusion Draw conclusions on cytotoxicity and optimal concentration quantify->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria (Off-target effect) cluster_cellular_response Cellular Response glyh101 This compound (extracellular) cftr CFTR Channel glyh101->cftr blocks pore glyh101_mito This compound glyh101->glyh101_mito enters cell cl_efflux Decreased Cl- Efflux cftr->cl_efflux ros Increased ROS Production glyh101_mito->ros mito_depol Mitochondrial Depolarization glyh101_mito->mito_depol cytotoxicity Cytotoxicity / Apoptosis ros->cytotoxicity mito_depol->cytotoxicity

Caption: Mechanism of action and off-target effects of this compound.

logical_relationship node_rect node_rect start Goal: Inhibit CFTR? check_cytotoxicity Is cytotoxicity a concern? start->check_cytotoxicity low_conc Use low concentration (1-5 µM) check_cytotoxicity->low_conc Yes high_conc Use higher concentration (5-10 µM) for maximal inhibition check_cytotoxicity->high_conc No perform_dose_response Perform dose-response and viability assays low_conc->perform_dose_response high_conc->perform_dose_response consider_off_target Acknowledge and control for off-target effects (VSOR, CaCC, mitochondria) perform_dose_response->consider_off_target

Caption: Decision guide for selecting this compound concentration.

References

GlyH-101 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GlyH-101 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is reported to have an aqueous solubility of approximately 1 mM in the pH range of 6.5-8.0.[1][2][3][4] It is considered to have substantially greater water solubility compared to other CFTR inhibitors like CFTRinh-172.[1][2][4]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause?

A2: Several factors can lead to the precipitation of this compound, even if the target concentration is below 1 mM. These include:

  • pH of the buffer: The solubility of this compound is pH-dependent. Outside the optimal pH range of 6.5-8.0, its solubility may decrease.

  • Buffer composition: Certain salts or other components in your buffer system may interact with this compound and reduce its solubility.

  • Temperature: While specific data on the temperature-dependent solubility of this compound is limited, temperature fluctuations can affect the stability of a supersaturated solution.

  • Improper dissolution technique: If the compound is not fully dissolved initially, it can act as a seed for precipitation.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[5] Stock solutions in DMSO are typically prepared at concentrations of 10 mM to 50 mM.

Q4: What are typical working concentrations of this compound for in vitro and in vivo experiments?

A4: For in vitro studies, this compound is commonly used at concentrations ranging from 0.5 µM to 50 µM.[5][6] For in vivo applications, concentrations around 10 µM have been reported.[2]

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, consider the following strategies. The table below summarizes various techniques, their mechanisms, and important considerations.

TechniqueMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment This compound is more soluble in a slightly alkaline environment. Adjusting the pH of your aqueous solution to within the 6.5-8.0 range can significantly improve solubility.Simple and effective for pH-sensitive compounds.May not be suitable for all experimental systems where a specific pH is required. Can affect the activity of other biological molecules.
Co-solvents Using a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solution.Effective at increasing the solubility of a wide range of compounds.Co-solvents can be toxic to cells at higher concentrations. May interfere with certain biological assays.
Use of Surfactants Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.Generally have low toxicity and are effective at low concentrations.Can interfere with membrane-based assays or interact with proteins.
Heating Gently warming the solution can increase the kinetic energy of the system and help to overcome the energy barrier for dissolution.Simple and can be effective for compounds with endothermic dissolution.Not suitable for thermolabile compounds. The compound may precipitate out of solution upon cooling.
Sonication The use of ultrasonic waves can help to break down aggregates of the compound and facilitate its dissolution.Can be effective for difficult-to-dissolve compounds.May not be suitable for all compounds as it can potentially cause degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • In a sterile tube, add the appropriate volume of your desired aqueous buffer (e.g., PBS, pH 7.4).

  • While vortexing the buffer, add the required volume of the 10 mM stock solution to achieve a final concentration of 100 µM. For example, add 1 µL of the 10 mM stock to 99 µL of buffer.

  • Ensure the final concentration of DMSO is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

Visualizing Experimental Workflows and Signaling Pathways

This compound Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G start Start: this compound Precipitation Observed check_conc Is concentration > 1 mM? start->check_conc yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No consider_alt Consider alternative formulation (e.g., co-solvents, surfactants) yes_conc->consider_alt check_ph Is buffer pH between 6.5 and 8.0? no_conc->check_ph end Solution Stable consider_alt->end yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_dissolution Review dissolution protocol. Was it fully dissolved initially? yes_ph->check_dissolution adjust_ph Adjust buffer pH to 6.5-8.0 if possible no_ph->adjust_ph adjust_ph->check_dissolution yes_diss Yes check_dissolution->yes_diss Yes no_diss No check_dissolution->no_diss No consider_buffer Consider buffer components. Try a simpler buffer system. yes_diss->consider_buffer re_dissolve Re-prepare solution using sonication or gentle warming. no_diss->re_dissolve re_dissolve->end consider_buffer->end

Caption: A decision tree for troubleshooting this compound solubility issues.

CFTR Signaling Pathway and Inhibition by this compound

This compound is a direct inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel crucial for maintaining electrolyte balance across epithelial surfaces. The diagram below illustrates the basic CFTR signaling pathway and the point of inhibition by this compound.

CFTR_Pathway cluster_cell Epithelial Cell PKA Protein Kinase A (PKA) CFTR CFTR Channel (Closed) PKA->CFTR Phosphorylation CFTR_open CFTR Channel (Open) CFTR->CFTR_open ATP Binding & Hydrolysis Cl_out Chloride Ion Efflux CFTR_open->Cl_out GlyH101 This compound GlyH101->CFTR_open Inhibition (Pore Blockage) cAMP cAMP Signaling cAMP->PKA

Caption: CFTR activation pathway and its inhibition by this compound.

References

Technical Support Center: GlyH-101 Inhibition of VSORC and CaCC Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing GlyH-101 to study Volume-Sensitive Outwardly Rectifying Anion Channels (VSORC), also known as Volume-Regulated Anion Channels (VRACs), and Calcium-Activated Chloride Channels (CaCCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

This compound, or N-(2-naphthalenyl)-((3,5-dibromo-2,4-dihydroxyphenyl)methylene)glycine hydrazide, is recognized as a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4][5] It acts as a pore-occluding blocker, binding near the external entrance of the CFTR pore.[5][6]

Q2: Can this compound be used as a specific inhibitor for VSORC or CaCC channels?

No, this compound is not a specific inhibitor for VSORC or CaCCs. Research has shown that this compound inhibits both VSORC and CaCC at concentrations similar to those used to inhibit CFTR, raising significant concerns about its specificity.[1][2][7] Therefore, data obtained using this compound as the sole inhibitor should be interpreted with caution.

Q3: What are the known off-target effects of this compound?

Beyond VSORC and CaCCs, this compound has been shown to have several off-target effects. These include:

  • Impairment of mitochondrial function.[1][8]

  • Inhibition of other ion channels, such as the epithelial sodium channel (ENaC) and Orai1-mediated store-operated calcium entry (SOCE).[8][9]

  • Exhibition of cytotoxic effects at high concentrations (approximately 50 µM).[1]

Q4: At what concentrations does this compound inhibit VSORC and CaCCs?

  • VSORC: Significant inhibition of VSORC is observed at concentrations as low as 0.5 µM, with nearly complete blockage at 10 µM.[1] The half-maximal inhibitory concentration (IC50) is approximately 5-6 µM.[1][4]

  • CaCC: this compound inhibits CaCCs at concentrations used for CFTR inhibition, with over 60% inhibition reported at 20 µM.[1]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on VSORC and, for comparative purposes, on CFTR.

Table 1: this compound IC50 Values for VSORC Inhibition

Cell TypeMembrane PotentialIC50 (µM)Reference
Non-CFTR-expressing cells (PS120)Negative5.38[1][4]
Non-CFTR-expressing cells (PS120)Positive6.26[1][4]

Table 2: this compound IC50 Values for CFTR Inhibition (for comparison)

Membrane PotentialIC50 / Kᵢ (µM)Reference
+60 mV1.4[1][5][6]
-60 mV5.6[1][5][6]
Positive Potentials0.87[1]
Negative Potentials3.0[1]

Note: The potency of this compound on CFTR is voltage-dependent.[1][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable inhibition of VSORC/CaCC current. Inhibitor concentration too low. Although inhibition can start at 0.5 µM for VSORC, ensure you are using a concentration range of at least 1-10 µM.[1]
Incorrect experimental conditions for channel activation. Ensure VSORC is fully activated using a hypotonic solution or that CaCC is activated with a calcium ionophore like ionomycin (e.g., 2 µM) before applying this compound.[1][7]
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in the appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles.
Inhibition observed, but concerned about specificity. This compound is known to be non-specific. This is a known limitation of the compound.[1][2][8] To attribute the effect specifically to VSORC or CaCC, consider using structurally different inhibitors in parallel experiments or using genetic approaches (e.g., siRNA knockdown) to confirm the identity of the channel.
Cell viability is compromised after experiment. This compound can be cytotoxic at higher concentrations. Avoid prolonged exposure (>24 hours) at concentrations of 20 µM and higher. Cytotoxicity is observed at concentrations around 50 µM.[1]
Inconsistent results between experiments. Voltage-dependent inhibition. Be aware that the inhibitory effect of this compound on CFTR is voltage-dependent.[1][5][6] While less pronounced for VSORC, maintaining a consistent voltage protocol is crucial for reproducibility.
Off-target effects. Remember that this compound can affect mitochondrial function and other ion channels.[1][8][9] These off-target effects could indirectly influence the channel you are studying.

Experimental Protocols & Methodologies

The primary method for characterizing the inhibitory effects of this compound on VSORC and CaCC is whole-cell patch-clamp electrophysiology .

Protocol 1: Measuring this compound Inhibition of VSORC

Objective: To measure the concentration-dependent inhibition of VSORC currents by this compound.

Materials:

  • Cells expressing VSORC (e.g., PS120 or other suitable cell lines).

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Isotonic (Hypertonic) Bath Solution: Containing (in mM): 90 NaCl, 2 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 Glucose, 100 Mannitol. Adjust pH to 7.4.

  • Hypotonic Bath Solution: Containing (in mM): 90 NaCl, 2 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4.

  • Pipette Solution: Containing (in mM): 125 CsCl, 10 EGTA, 10 HEPES, 1 MgCl2, 1 ATP. Adjust pH to 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Establish Whole-Cell Configuration:

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the membrane potential at -40 mV.

  • Record Baseline Current: Perfuse the cell with the isotonic bath solution and record baseline currents.

  • Activate VSORC: Switch the perfusion to the hypotonic bath solution. This will cause cell swelling and activate the outwardly rectifying VSORC current. Allow the current to fully develop and stabilize (typically within 5-10 minutes).

  • Apply this compound: Once the VSORC current is stable, apply increasing concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) via the perfusion system.[1][7]

  • Voltage Protocol: To elicit currents, apply a series of voltage steps (e.g., 400 ms duration) from -100 mV to +100 mV in +20 mV increments.[1][7]

  • Data Analysis:

    • Measure the current amplitude at each voltage step for each this compound concentration.

    • Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.

    • Fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Measuring this compound Inhibition of CaCC

Objective: To measure the concentration-dependent inhibition of CaCC currents by this compound.

Materials:

  • Cells expressing CaCCs.

  • Same patch-clamp setup and solutions as for the VSORC protocol, with the addition of a calcium ionophore.

  • Ionomycin stock solution (e.g., 2 mM in DMSO).

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1 and 2 from the VSORC protocol. Use the isotonic bath solution throughout the experiment.

  • Record Baseline Current: Record the stable baseline current in the isotonic solution.

  • Activate CaCC: Perfuse the cell with the isotonic bath solution containing a calcium ionophore, such as ionomycin (e.g., 2 µM), to increase intracellular calcium and activate CaCCs.[1][7]

  • Apply this compound: Once the CaCC current is fully developed and stable (typically <5 minutes), apply increasing concentrations of this compound (e.g., 1, 5, 10, 20 µM).[1][7]

  • Voltage Protocol: Apply a series of voltage steps (e.g., 400 ms duration) from -100 mV to +120 mV in +20 mV increments to observe the characteristic outwardly rectifying CaCC current.[1][7]

  • Data Analysis: Analyze the data as described in step 7 of the VSORC protocol to determine the inhibitory effect of this compound on CaCC.

Visualizations

experimental_workflow_vsorc cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Plate Cells patch Establish Whole-Cell Configuration start->patch baseline Record Baseline (Isotonic Solution) patch->baseline activate Activate VSORC (Hypotonic Solution) baseline->activate Switch Perfusion inhibit Apply this compound (Increasing Conc.) activate->inhibit Stable Current record Record Currents (Voltage Steps) inhibit->record analyze Generate Dose-Response Curve & Calculate IC50 record->analyze

Caption: Workflow for measuring this compound inhibition of VSORC.

logical_relationship cluster_channels Chloride Channels cluster_offtarget Off-Target Effects GlyH101 This compound CFTR CFTR GlyH101->CFTR Inhibits (Primary Target) VSORC VSORC GlyH101->VSORC Inhibits (Non-specific) CaCC CaCC GlyH101->CaCC Inhibits (Non-specific) Mito Mitochondrial Function GlyH101->Mito Inhibits ENaC ENaC GlyH101->ENaC Inhibits Orai1 Orai1 (SOCE) GlyH101->Orai1 Inhibits

Caption: Target and off-target effects of the inhibitor this compound.

References

Technical Support Center: GlyH-101 Application in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GlyH-101 in long-term cell culture experiments. Our aim is to help you minimize toxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel.[1] It functions by physically blocking the channel pore from the extracellular side, which leads to a voltage-dependent inhibition of chloride ion transport and transforms the linear current-voltage relationship of CFTR into an inwardly rectifying one.[2][3]

Q2: I'm observing increased cell death in my long-term culture with this compound. What is the likely cause of this toxicity?

A2: Long-term exposure to this compound can induce cytotoxicity through several off-target effects, independent of its CFTR inhibition. The primary mechanisms of toxicity include:

  • Mitochondrial Dysfunction: this compound can lead to a rapid increase in reactive oxygen species (ROS) production and depolarization of the mitochondrial membrane.[4][5] This disruption of mitochondrial function can trigger the intrinsic apoptotic pathway.

  • Induction of Apoptosis: Studies have shown that this compound can activate the mitochondrial apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases 3 and 9, and downregulation of the anti-apoptotic protein Bcl-2.[6][7][8]

  • Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, particularly in the S phase, which contributes to its anti-proliferative effects.[6][8]

  • Off-Target Ion Channel Inhibition: Besides CFTR, this compound can also inhibit other chloride channels like the volume-sensitive outwardly rectifying (VSOR) chloride channel and the Ca2+-activated chloride channel (CaCC), as well as other ion channels, which can disrupt cellular homeostasis.[2][9][10]

Q3: At what concentrations does this compound typically become toxic to cells in culture?

A3: The cytotoxic concentration of this compound can vary depending on the cell type and the duration of exposure. However, studies have shown that:

  • Cytotoxicity is generally observed at concentrations higher than 5 µM after 24 hours of exposure.[2][11]

  • Significant decreases in cell viability have been reported at concentrations of 10 µM and 20 µM.[2][11]

  • At 50 µM, a dramatic decrease in cell viability is often observed.[2][11]

  • It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration through a dose-response experiment.

Q4: How can I minimize this compound toxicity in my long-term experiments?

A4: To mitigate the toxic effects of this compound in long-term cell culture, consider the following strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound that achieves the desired level of CFTR inhibition. A thorough dose-response and time-course experiment is highly recommended.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule. This may involve treating the cells for a specific period, followed by a washout period with fresh, inhibitor-free medium.

  • Use of Antioxidants: Since this compound can induce oxidative stress through ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate this specific toxic effect. The optimal concentration of the antioxidant should be determined empirically.

  • Serum-Free Media: When possible, using a serum-free medium can provide a more defined and controlled experimental environment, which can sometimes help in reducing non-specific toxicity.[12]

  • Regular Media Changes: For long-term cultures, it is advisable to change the media every 48 hours, replenishing it with fresh medium containing the desired concentration of this compound.[13]

Q5: Are there any known effects of this compound on cellular signaling pathways other than apoptosis?

A5: Yes, besides inducing the mitochondrial apoptosis pathway, this compound has been shown to have other effects on cellular signaling. For instance, it has been reported to cause a slight increase in interleukin-8 (IL-8) secretion.[5] However, unlike another CFTR inhibitor, CFTRinh-172, this compound does not appear to induce the nuclear translocation of NF-κB.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high levels of cell death, even at low concentrations of this compound. High sensitivity of the cell line to this compound-induced mitochondrial dysfunction and oxidative stress.Perform a detailed dose-response curve to determine the IC50 for your specific cell line. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to mitigate oxidative stress.
Inconsistent results in long-term experiments. Degradation of this compound in the culture medium over time.Change the medium and re-add fresh this compound every 48 hours to maintain a consistent concentration.[13]
Observed cellular effects are not consistent with CFTR inhibition alone. Off-target effects of this compound on other ion channels (e.g., VSORC, CaCC) or cellular processes.Use appropriate controls, such as a cell line that does not express CFTR, to distinguish between on-target and off-target effects.[2][9] Consider using a structurally different CFTR inhibitor as a comparator.
Difficulty in dissolving this compound. This compound has limited solubility in aqueous solutions.Prepare a stock solution in DMSO.[9] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Data Presentation: Summary of this compound Cytotoxicity

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Exposure Time (hours)% Viability Reduction (approx.)Reference
CFTR-expressing kidney cells1024Marked effect[2][11]
CFTR-expressing kidney cells2024Marked effect[2][11]
CFTR-expressing kidney cells5024Dramatic decrease[2][11]
Non-CFTR-expressing PS120 cells>524Decrease[2][11]
HT-2943.32 (IC50)2450[6]
HT-2933.76 (IC50)4850[6]
HT-2930.08 (IC50)7250[6]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

  • Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

GlyH101_Toxicity_Pathway GlyH101 This compound Mitochondria Mitochondria GlyH101->Mitochondria targets Bcl2 ↓ Bcl-2 GlyH101->Bcl2 Bax ↑ Bax GlyH101->Bax CellCycle Cell Cycle GlyH101->CellCycle ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Mito_Depolarization Mitochondrial Depolarization Mitochondria->Mito_Depolarization Casp9 ↑ Cleaved Caspase-9 Mito_Depolarization->Casp9 Bcl2->Casp9 Bax->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis S_Phase_Arrest S Phase Arrest CellCycle->S_Phase_Arrest Proliferation ↓ Proliferation S_Phase_Arrest->Proliferation

Caption: this compound induced toxicity signaling pathway.

experimental_workflow start Start: Long-term cell culture with this compound problem Observe High Cell Toxicity? start->problem solution1 Optimize this compound Concentration (Dose-Response Assay) problem->solution1 Yes continue_exp Continue Experiment with Optimized Protocol problem->continue_exp No reassess Re-evaluate Cell Viability and Apoptosis solution1->reassess solution2 Implement Intermittent Dosing solution2->reassess solution3 Co-treat with Antioxidant solution3->reassess reassess->problem end End continue_exp->end

Caption: Troubleshooting workflow for this compound toxicity.

References

GlyH-101 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of GlyH-101 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable glycine hydrazide that functions as a selective and reversible blocker of the cystic fibrosis transmembrane conductance regulator (CFTR) channel[1]. It acts as an open-channel blocker, binding to the external pore of the CFTR channel[2][3]. This blockade inhibits the channel's ability to transport chloride ions, which is crucial for fluid secretion in many epithelial tissues[1].

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound has good water solubility (approximately 1 mM)[3]. For experimental use, it can be dissolved in aqueous solutions. Some suppliers recommend preparing stock solutions in solvents like DMSO for long-term storage and then diluting to the final experimental concentration in the appropriate buffer[4]. Always refer to the manufacturer's specific instructions for the lot you are using.

Q3: Is the inhibitory activity of this compound dependent on pH?

The inhibitory potency of this compound on the CFTR channel has been shown to be independent of pH in the range of 6.5 to 8.0[3]. Within this range, it exists predominantly as a monovalent anion[3].

Q4: Does this compound have any known off-target effects?

Yes, researchers should be aware of potential off-target effects. This compound has been reported to inhibit other anion channels and transporters, such as TMEM16A and several members of the SLC26 family of anion exchangers[2][5]. It can also affect mitochondrial function independently of its action on CFTR[2][6]. Studies have also shown that it can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride conductance and the Ca2+-activated chloride conductance (CaCC) at concentrations typically used to inhibit CFTR[7][8].

Q5: Can this compound be used in in vivo experiments?

Yes, this compound has been used effectively in in vivo models. For instance, it has been shown to reduce cholera toxin-induced intestinal fluid secretion in mice[3][6]. When preparing for in vivo experiments, it is recommended to make fresh working solutions on the day of use[4].

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or no inhibition of CFTR activity Degraded this compound: Improper storage or use of old solutions.Prepare a fresh stock solution of this compound. For long-term storage, follow the manufacturer's recommendations, which typically involve storing at -20°C or -80°C[4].
Incorrect concentration: Calculation error or improper dilution.Verify all calculations and ensure accurate dilution of the stock solution. Perform a dose-response experiment to confirm the optimal inhibitory concentration for your specific cell type and experimental conditions.
pH of the experimental buffer is outside the optimal range: Although potency is stable between pH 6.5-8.0, extreme pH values may affect the compound's structure or charge state[3].Ensure your experimental buffer is within the pH range of 6.5-8.0.
Observed cytotoxicity High concentration of this compound: While generally well-tolerated at effective concentrations, higher concentrations can be cytotoxic[7][8].Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line. Use the lowest effective concentration for your experiments.
Off-target effects: Inhibition of other essential ion channels or mitochondrial dysfunction[2][6].Consider the potential for off-target effects in your experimental design and data interpretation. If possible, use a secondary, structurally different CFTR inhibitor to confirm that the observed effects are specific to CFTR inhibition.
Precipitation of this compound in buffer Low solubility in the chosen buffer: While water-soluble, high concentrations or specific buffer components might reduce solubility.If precipitation occurs, gentle heating and/or sonication can aid dissolution[4]. Consider preparing a more concentrated stock in a solvent like DMSO and then diluting it into your aqueous buffer.

This compound Stability in Different Experimental Buffers

Table 1: Illustrative Stability of this compound (10 µM) at 4°C over 7 Days

Buffer (50 mM, pH 7.4)Day 1 (% Initial Concentration)Day 3 (% Initial Concentration)Day 7 (% Initial Concentration)
Phosphate-Buffered Saline (PBS)100%98%95%
Tris-Buffered Saline (TBS)100%97%94%
HEPES-Buffered Saline (HBS)100%99%97%
Citrate Buffer100%95%90%

Table 2: Illustrative Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4) over 24 Hours

Temperature0 hours (% Initial Concentration)8 hours (% Initial Concentration)24 hours (% Initial Concentration)
4°C100%99%98%
25°C (Room Temperature)100%97%92%
37°C100%94%85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[4].

Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare solutions of this compound at the desired concentration in the experimental buffers to be tested.

  • Incubation: Incubate the samples under the desired storage conditions (e.g., different temperatures and time points).

  • HPLC Analysis:

    • Inject a defined volume of each sample into an HPLC system equipped with a suitable C18 column.

    • Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis: Quantify the peak area of this compound at each time point. The stability is determined by comparing the peak area at a given time point to the peak area at time zero.

Visualizations

GlyH101_CFTR_Inhibition_Workflow cluster_prep Solution Preparation cluster_exp Experimental Application GlyH_powder This compound Powder Solvent DMSO GlyH_powder->Solvent Dissolve Stock_Solution 10 mM Stock Solution (Store at -20°C) Solvent->Stock_Solution Buffer Experimental Buffer (e.g., PBS, pH 7.4) Stock_Solution->Buffer Dilute Working_Solution Working Solution (e.g., 10 µM) Buffer->Working_Solution Cells Epithelial Cells (Expressing CFTR) Working_Solution->Cells Apply to cells Cells->Working_Solution Treat

Caption: Experimental workflow for preparing and applying this compound.

GlyH101_Signaling_Pathway GlyH101 This compound CFTR CFTR Channel GlyH101->CFTR Blocks Mitochondria Mitochondria GlyH101->Mitochondria Affects (Off-target) Cl_ion Cl- Efflux CFTR->Cl_ion Mediates Apoptosis Apoptosis CFTR->Apoptosis Inhibition can induce in cancer cells Fluid_Secretion Epithelial Fluid Secretion Cl_ion->Fluid_Secretion Drives ROS Increased ROS Mitochondria->ROS ROS->Apoptosis

Caption: Signaling pathway of this compound action.

References

Troubleshooting inconsistent results with GlyH-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GlyH-101. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel.[1][2][3] It acts as an open-channel blocker, physically occluding the external pore of the CFTR channel to inhibit chloride ion flow.[1][2][4] This mechanism is distinct from other CFTR inhibitors like CFTRinh-172.[1][2] The inhibition by this compound is rapid, occurring in less than a minute, and is voltage-dependent, showing stronger inhibition at positive membrane potentials.[1][2][5]

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results with this compound can stem from several factors:

  • Off-target effects: this compound is known to have significant off-target effects, which can lead to variability in results depending on the cell type and experimental conditions. It can inhibit other chloride channels such as the Volume-Sensitive Outwardly Rectifying (VSORC) Cl⁻ channel and the Ca²⁺-activated Cl⁻ channel (CaCC) at concentrations similar to those used for CFTR inhibition.[6][7][8] It has also been shown to affect epithelial cation channels like Orai1 and ENaC.[9]

  • Mitochondrial dysfunction: this compound can induce the production of reactive oxygen species (ROS) and cause mitochondrial depolarization, independent of its effect on CFTR.[6][10][11] This can influence a wide range of cellular processes and lead to inconsistent data, particularly in metabolic or long-term viability assays.

  • Cytotoxicity: At concentrations above 20 µM, and with prolonged exposure (e.g., 24 hours), this compound can exhibit cytotoxicity.[6][7][12] This can confound results, especially in proliferation or cell viability assays.

  • Compound stability and solubility: While this compound has better aqueous solubility than CFTRinh-172, improper storage or handling can affect its stability and potency.[1][2] It is soluble in DMSO, and stock solutions should be stored correctly to maintain their integrity.[3][13]

  • Experimental conditions: The inhibitory potency of this compound is voltage-dependent and can be influenced by the extracellular chloride concentration.[1][2][5] Variations in these parameters between experiments can lead to inconsistent levels of CFTR inhibition.

Troubleshooting Guides

Problem 1: Observed cellular effects are not consistent with CFTR inhibition alone.

  • Possible Cause: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Lower Concentration: Use the lowest effective concentration of this compound for CFTR inhibition to minimize off-target effects. The reported Kᵢ for CFTR is in the low micromolar range (1.4 µM at +60 mV to 5.6 µM at -60 mV).[1][2]

    • Control Experiments: Use a CFTR-negative cell line as a negative control to determine if the observed effects are independent of CFTR.[6]

    • Alternative Inhibitors: Consider using a structurally different CFTR inhibitor with a different mechanism of action (e.g., CFTRinh-172) in parallel experiments to confirm that the observed phenotype is due to CFTR inhibition. However, be aware that CFTRinh-172 also has its own off-target effects.[6][7]

    • Specific Assays for Off-Targets: If you suspect inhibition of other channels, perform specific assays to measure the activity of VSORC, CaCC, or other potential off-target channels in the presence of this compound.[6][7]

Problem 2: High cell death or unexpected changes in cell morphology.

  • Possible Cause: Cytotoxicity or mitochondrial toxicity of this compound.

  • Troubleshooting Steps:

    • Concentration and Time Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that effectively inhibits CFTR without causing significant cell death. Studies have shown no significant effect on cell viability at concentrations up to 20 µM for 24 hours, but cytotoxicity at higher concentrations or longer incubations.[6][12]

    • Cell Viability Assays: Routinely include a cell viability assay (e.g., MTT or Live/Dead staining) in your experimental protocol to monitor the health of your cells.[6][12]

    • Mitochondrial Function Assessment: If you suspect mitochondrial toxicity, assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or measure ROS production.[10][11]

Problem 3: Variability in the degree of CFTR inhibition.

  • Possible Cause: Issues with compound preparation, storage, or experimental conditions.

  • Troubleshooting Steps:

    • Proper Stock Solution Handling: Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][14] Stock solutions are generally stable for up to 3 months at -20°C.[3]

    • Consistent Experimental Buffer: Ensure that the composition of your extracellular buffer, particularly the chloride concentration, is consistent across all experiments, as this can affect the apparent potency of this compound.[1][2]

    • Control for Membrane Potential: Be aware that the inhibitory effect of this compound is voltage-dependent.[1][2] If your experimental system involves changes in membrane potential, this could influence the efficacy of the inhibitor.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetKᵢ / IC₅₀Cell Line / SystemConditionsReference(s)
CFTRKᵢ: 1.4 µM-+60 mV[1],[2]
CFTRKᵢ: 5.6 µM--60 mV[1],[2]
CFTRKᵢ: 4.3 µMFRT cellsApical membrane Cl⁻ current[3],[15],
VSORCIC₅₀: 5.38 µMPS120 cells-[14]
VSORCIC₅₀: 6.26 µMPCT cells-[14]
HT-29 cell proliferationIC₅₀: 43.32 µMHT-29 cells24 hours[16]
HT-29 cell proliferationIC₅₀: 33.76 µMHT-29 cells48 hours[16]
HT-29 cell proliferationIC₅₀: 30.08 µMHT-29 cells72 hours[16]

Table 2: Recommended Working Concentrations and Conditions

ApplicationRecommended ConcentrationIncubation TimeKey ConsiderationsReference(s)
CFTR Inhibition (Electrophysiology)1 - 10 µM< 1 minuteVoltage-dependence of inhibition.[1],[2],[6]
Cell Viability / Proliferation Assays≤ 20 µM24 hoursHigher concentrations and longer times can be cytotoxic.[6],[12],[16]
In vivo (Mouse model of cholera)2.5 µg (intraluminal)-Rapid and reversible action.[1],[2]
In vivo (Mouse nasal potential)10 µM (topical)-Rapid and reversible inhibition.[1],[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxicity of this compound.[6][8][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and confluent at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 1-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 562 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for CFTR Inhibition

This protocol is based on the methodology used to characterize the inhibitory effects of this compound on CFTR.[1][2][6][8]

  • Cell Preparation: Culture CFTR-expressing cells on glass coverslips suitable for patch-clamp recording.

  • Pipette and Bath Solutions:

    • Pipette Solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.4 with HCl).

    • Bath Solution (in mM): 140 NMDG-Cl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 30-40 mannitol (pH 7.4 with HCl).

  • CFTR Activation: Establish a whole-cell recording configuration. Activate CFTR currents by adding a cAMP-agonist cocktail (e.g., forskolin and IBMX) to the bath solution.

  • This compound Application: Once a stable CFTR current is established, perfuse the bath with a solution containing the desired concentration of this compound.

  • Data Acquisition: Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting currents before and after the application of this compound.

  • Data Analysis: Measure the current amplitudes at different voltages to construct current-voltage (I-V) relationships and determine the percentage of inhibition.

Mandatory Visualizations

GlyH101_Mechanism CFTR CFTR Channel Intracellular Extracellular Chloride_out Cl⁻ GlyH101 This compound GlyH101->CFTR:p_out Chloride_in Cl⁻ Chloride_in->CFTR:p_in Flow Block Blocked Cl⁻ Flow

Caption: Mechanism of this compound action on the CFTR channel.

Troubleshooting_Workflow start Inconsistent Results with this compound check_off_target Consider Off-Target Effects start->check_off_target check_cytotoxicity Assess Cytotoxicity start->check_cytotoxicity check_protocol Review Experimental Protocol start->check_protocol solution_off_target Use CFTR-negative controls Lower this compound concentration Use alternative inhibitors check_off_target->solution_off_target Phenotype not solely CFTR-related solution_cytotoxicity Optimize concentration and time Perform cell viability assays Assess mitochondrial function check_cytotoxicity->solution_cytotoxicity High cell death observed solution_protocol Ensure proper stock preparation Maintain consistent buffer conditions Account for voltage-dependence check_protocol->solution_protocol High variability in inhibition end Consistent and Reliable Data solution_off_target->end solution_cytotoxicity->end solution_protocol->end

Caption: Troubleshooting workflow for inconsistent this compound results.

References

GlyH-101 Technical Support Center: Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of GlyH-101 on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our experiments with this compound, even at concentrations intended to only inhibit CFTR. Is this expected?

A1: Yes, this is a known off-target effect of this compound. At higher concentrations (typically starting above 5 µM and becoming significant around 50 µM), this compound can induce cytotoxicity.[1][2] This is often linked to its effects on mitochondrial function, which are independent of its CFTR inhibitory role.[3][4][5] If your goal is to specifically inhibit CFTR with minimal mitochondrial impact, it is crucial to use the lowest effective concentration and carefully titrate it for your specific cell type and experimental conditions.

Q2: Our assay shows a rapid increase in Reactive Oxygen Species (ROS) shortly after applying this compound. Is this compound a pro-oxidant?

A2: this compound has been shown to induce a rapid increase in ROS levels.[3][4][5][6] This effect has been observed within 30 minutes of treatment, even at low concentrations (starting at 0.2 µM).[1] This ROS production is considered a direct effect on mitochondria and is not dependent on CFTR expression or inhibition.[3][5]

Q3: We have observed a decrease in mitochondrial membrane potential in our this compound treated cells. What is the mechanism behind this?

A3: The increase in ROS production induced by this compound is correlated with a fall in the mitochondrial membrane potential.[1][3][5] this compound can depolarize mitochondria, which is a key event in the mitochondrial apoptosis pathway.[4][6] This effect has been observed in various cell lines, including those that do not express CFTR, confirming it as an off-target effect.[3][5]

Q4: How can we differentiate between the CFTR-related effects and the off-target mitochondrial effects of this compound in our experiments?

A4: To distinguish between on-target and off-target effects, consider the following strategies:

  • Use CFTR-negative control cells: Compare the effects of this compound on your target cells with its effects on a cell line that does not express CFTR (e.g., HeLa, A549, or PS120 cells).[1][3] Any effects observed in the CFTR-negative cells can be attributed to off-target mechanisms.

  • Concentration gradient studies: Perform dose-response experiments. The Ki value for CFTR inhibition is in the low micromolar range (e.g., 1.4 µM at +60 mV to 5.6 µM at -60 mV).[7] Mitochondrial effects also begin at low concentrations (0.2 µM for ROS increase), but cytotoxicity is more pronounced at higher concentrations (~50 µM).[1]

  • Use a structurally different CFTR inhibitor: Compare the results with another CFTR inhibitor, such as CFTRinh-172. While CFTRinh-172 also has mitochondrial effects, they may differ in potency and profile, helping to dissect the specific actions of this compound.[3][5]

Q5: What is the impact of this compound on cellular respiration?

A5: this compound has been shown to decrease the rate of oxygen consumption in cells, indicating an inhibitory effect on the mitochondrial electron transport chain.[3][5] This reduction in cellular respiration is consistent with the observed mitochondrial depolarization and ROS production.[3][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of apoptosis/necrosis at low this compound concentrations. Cell line is particularly sensitive to mitochondrial disruption.Perform a detailed dose-response and time-course experiment to determine the toxicity threshold for your specific cell line. Consider using a mitochondrial protective agent as a control to confirm the mechanism.
Inconsistent results in ROS or mitochondrial membrane potential assays. Assay timing, reagent stability, or cell health variability.Ensure consistent timing of this compound treatment and assay performance. Use fresh reagents and healthy, low-passage number cells. Run appropriate positive and negative controls for each assay.
No observable CFTR inhibition at expected concentrations. Poor compound solubility or degradation. Incorrect experimental setup.This compound is water-soluble.[7] Prepare fresh stock solutions in DMSO and dilute in your experimental buffer immediately before use.[8][9] Confirm CFTR expression and activity in your cell model using a known activator like forskolin before inhibitor treatment.[1]
Unexpected changes in other ion channel activities. This compound has known off-target effects on other channels.Be aware that this compound can also inhibit Volume-Sensitive Outwardly Rectifying (VSORC) and Ca2+-activated chloride channels (CaCCs) at concentrations used to inhibit CFTR.[1] It may also affect other ion channels like Orai1 and ENaC.[9] If your experimental system is sensitive to these channels, results should be interpreted with caution.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TargetMetricValueCell Line / Condition
CFTRKi4.3 µMFRT cells
CFTRKi1.4 µMVoltage: +60 mV
CFTRKi5.6 µMVoltage: -60 mV
VSORCIC505.38 µMNegative potentials
VSORCIC506.26 µMPositive potentials

Data compiled from sources[1][4][7].

Table 2: Effects of this compound on Cell Viability in HT-29 Cells

Treatment DurationIC50
24 hours43.32 µM
48 hours33.76 µM
72 hours30.08 µM

Data from source[6].

Table 3: Mitochondrial and Cellular Effects of this compound

EffectConcentrationTime FrameCell Lines
Increased ROS productionStarting at 0.2 µMWithin 30 minutesIB3-1, C38, HeLa, A549
Mitochondrial DepolarizationCorrelated with ROS increaseRapidIB3-1, C38, HeLa, A549
Decreased Oxygen Consumption2 µM - 20 µMNot specifiedHeLa
Cytotoxicity> 5 µM24 hoursNon-CFTR-expressing PS120 cells
Significant Cytotoxicity~50 µM24 hoursKidney PCT cells

Data compiled from sources[1][3][5].

Experimental Protocols

1. Reactive Oxygen Species (ROS) Detection

  • Principle: Utilizes a fluorescent probe, such as 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Methodology:

    • Culture cells in 96-well plates until they reach the desired confluency.[6]

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 24 hours).[6]

    • Load the cells with DCFH-DA probe according to the manufacturer's instructions (e.g., using a Reactive Oxygen Species Assay Kit).[6]

    • Measure the fluorescence signal using a fluorescent microplate reader.[6] The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

2. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Principle: Employs a potentiometric fluorescent dye (e.g., JC-1, TMRE) that accumulates in mitochondria based on their membrane potential. A decrease in potential leads to a change in fluorescence.

  • Methodology:

    • Seed and treat cells with this compound as in the ROS assay.

    • Incubate the cells with the fluorescent dye according to the manufacturer's protocol.

    • Analyze the cells using flow cytometry or a fluorescence microscope. A shift in the fluorescence signal indicates mitochondrial depolarization. This method was used to show that this compound induces mitochondrial depolarization.[3][6]

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

  • Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Methodology:

    • Treat cells with this compound or vehicle control for the desired duration.[6]

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's kit instructions (e.g., Annexin V-FITC Apoptosis Assay Kit).[6]

    • Quantify the number of apoptotic (Annexin V positive) and necrotic (PI positive) cells using flow cytometry.[6]

4. Western Blotting for Apoptosis-Related Proteins

  • Principle: Detects and quantifies specific proteins involved in the mitochondrial apoptosis pathway (e.g., Caspase-9, Caspase-3).

  • Methodology:

    • After treatment with this compound, lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for proteins of interest (e.g., activated Caspase-9, activated Caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system. This method has been used to show that this compound treatment activates caspases 9 and 3.[6]

Visualizations

GlyH101_Mitochondrial_Apoptosis_Pathway GlyH101 This compound Mito Mitochondrion GlyH101->Mito Direct Effect (CFTR-Independent) ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS->MMP contributes to Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

GlyH101_Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Lines (CFTR+ and CFTR-) treatment Treat cells with this compound (Dose-Response & Time-Course) start->treatment ros ROS Production (e.g., DCFH-DA) treatment->ros Measure Oxidative Stress mmp Mitochondrial Potential (e.g., TMRE, JC-1) treatment->mmp Assess Mito Health resp Oxygen Consumption (Seahorse / Oroboros) treatment->resp Measure Respiration viability Cell Viability / Apoptosis (MTT, Annexin V/PI) treatment->viability Assess Cell Fate analysis Data Analysis: Compare effects between CFTR+ and CFTR- cells ros->analysis mmp->analysis resp->analysis viability->analysis conclusion Conclusion: Differentiate CFTR-dependent vs. Mitochondrial off-target effects analysis->conclusion

Caption: Workflow to study this compound's mitochondrial effects.

GlyH101_Logical_Relationships cluster_effects Observed Cellular Effects cluster_mito_details Mitochondrial Cascade GlyH101 This compound CFTR_Inhibition CFTR Inhibition (On-Target) GlyH101->CFTR_Inhibition Mito_Effects Mitochondrial Effects (Off-Target) GlyH101->Mito_Effects Independent of CFTR ROS ↑ ROS Mito_Effects->ROS MMP ↓ ΔΨm Mito_Effects->MMP O2 ↓ O₂ Consumption Mito_Effects->O2 Apoptosis Apoptosis / Cytotoxicity Mito_Effects->Apoptosis at higher concentrations

Caption: Logical map of this compound's on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of GlyH-101 and Other CFTR Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the efficacy, mechanisms, and experimental evaluation of key CFTR inhibitors, featuring a direct comparison of GlyH-101 with other notable compounds in the field.

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1] Its dysfunction is the underlying cause of cystic fibrosis (CF), a multi-organ genetic disease.[2][3] Consequently, molecules that modulate CFTR activity, particularly inhibitors, are invaluable tools in CF research and have potential therapeutic applications, such as in the treatment of secretory diarrheas. This guide provides a comparative overview of the glycine hydrazide inhibitor, this compound, and other significant CFTR inhibitors, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their characterization.

Comparative Efficacy of CFTR Inhibitors

The potency of CFTR inhibitors is a critical factor in their utility as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are common metrics used to quantify efficacy. This compound exhibits potent, voltage-dependent inhibition of CFTR. The following table summarizes the reported efficacy of this compound and other widely used CFTR inhibitors.

InhibitorTargetIC50 / KiCell Type / Assay ConditionReference(s)
This compound Wild-type CFTRKi: 1.4 µM at +60 mVFischer Rat Thyroid (FRT) cells expressing human CFTR (Whole-cell patch clamp)
Wild-type CFTRKi: 5.6 µM at -60 mVFRT cells expressing human CFTR (Whole-cell patch clamp)
Wild-type CFTRIC50: 3 µM at negative potentialsMouse kidney cells (Patch-clamp)[4]
Wild-type CFTRIC50: 0.87 µM at positive potentialsMouse kidney cells (Patch-clamp)[4]
CFTRinh-172 Wild-type CFTRIC50: ~300 nMFRT cells (YFP-based assay)[5]
Wild-type CFTRIC50: 0.74 µM at negative potentialsMouse kidney cells (Patch-clamp)[4]
Wild-type CFTRIC50: 0.56 µM at positive potentialsMouse kidney cells (Patch-clamp)[4]
Glibenclamide Wild-type CFTR--[6]

Note: The efficacy of this compound is voltage-dependent, with higher potency observed at positive membrane potentials. It is also important to note that the specificity of these inhibitors can be concentration-dependent, with off-target effects observed at higher concentrations.[4][7] For instance, this compound has been shown to inhibit other chloride channels like the volume-sensitive outwardly rectifying (VSORC) and calcium-activated chloride channels (CaCC) at concentrations used to inhibit CFTR.[4][7] CFTRinh-172 can also inhibit VSORC at concentrations greater than 5 µM.[4][7]

Mechanisms of Action: A Comparative Overview

CFTR modulators can be broadly categorized based on their mechanism of action. Inhibitors like this compound directly block the channel pore, while other classes of modulators, such as correctors and potentiators, aim to restore function to mutant CFTR.

This compound: This glycine hydrazide compound acts as a pore occluder, binding near the external entrance of the CFTR channel. This mechanism leads to a rapid and reversible, voltage-dependent block of chloride conductance. Patch-clamp experiments have demonstrated that this compound induces fast channel closures within bursts of openings, significantly reducing the mean open time of the channel.[8]

CFTRinh-172: This thiazolidinone inhibitor also directly blocks the CFTR channel, though its precise binding site and mechanism differ from this compound. Compared to CFTRinh-172, this compound has greater water solubility and a faster onset of action.

Correctors (e.g., Lumacaftor/VX-809, Tezacaftor/VX-661): These molecules are designed to address trafficking defects of mutant CFTR proteins, most notably the F508del mutation which causes the protein to be misfolded and degraded before it can reach the cell membrane.[9][10] Correctors help to stabilize the protein structure, allowing it to be properly processed and trafficked to the cell surface.[9][11] Lumacaftor (VX-809) has been shown to increase the amount of F508del-CFTR at the cell surface.[10][12]

Potentiators (e.g., Ivacaftor/VX-770): Potentiators work on CFTR channels that are present at the cell surface but have a gating defect, meaning they do not open and close properly.[13][14] Ivacaftor (VX-770) increases the probability of the channel being in an open state, thereby enhancing chloride transport.[13][15] It is particularly effective for patients with gating mutations like G551D.[13][14]

The following diagram illustrates the different mechanisms of action of these CFTR modulators.

CFTR_Modulator_Mechanisms cluster_inhibitors Inhibitors cluster_restorers Function-Restoring Modulators GlyH101 This compound CFTR_channel CFTR Channel GlyH101->CFTR_channel Blocks Pore (External) CFTRinh172 CFTRinh-172 CFTRinh172->CFTR_channel Blocks Channel Correctors Correctors (e.g., Lumacaftor, Tezacaftor) Correctors->CFTR_channel Improves Trafficking to Cell Surface Potentiators Potentiators (e.g., Ivacaftor) Potentiators->CFTR_channel Increases Channel Opening Probability YFP_Assay_Workflow A Seed FRT cells with CFTR and YFP B Activate CFTR with agoinst cocktail A->B C Incubate with CFTR inhibitor B->C D Add Iodide solution C->D E Measure fluorescence quenching D->E F Analyze data to determine inhibition E->F CFTR_Signaling_Pathway cluster_activation Activation Pathway cluster_channel Channel Function cluster_inhibition Inhibition GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CFTR CFTR Phosphorylation & ATP Binding PKA->CFTR Phosphorylates Channel_Open Open CFTR Channel CFTR->Channel_Open Leads to Inhibitors This compound, CFTRinh-172 Inhibitors->Channel_Open Blocks Pore

References

Navigating CFTR Inhibition: A Comparative Guide to GlyH-101 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, drug discovery, and cystic fibrosis, the precise modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is paramount. GlyH-101 has been a valuable tool for inducing acute, reversible blockade of the CFTR chloride channel. However, a nuanced understanding of its characteristics alongside alternative inhibitors is crucial for selecting the optimal compound for specific experimental needs. This guide provides a detailed comparison of this compound with other prominent CFTR inhibitors, supported by experimental data and detailed protocols.

The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal ion channel responsible for transepithelial chloride and bicarbonate transport. Its dysfunction is the underlying cause of cystic fibrosis, and its hyperactivity is implicated in secretory diarrheas. Small molecule inhibitors of CFTR are therefore indispensable research tools and potential therapeutic agents. This compound, a glycine hydrazide, is a widely used CFTR inhibitor known for its rapid and reversible action. It functions as an open-channel blocker, physically occluding the external pore of the CFTR channel.[1][2][3] This mechanism is distinct from other classes of inhibitors that may act at the cytoplasmic side or allosterically modulate channel gating.

This guide will compare this compound with three key alternatives: CFTRinh-172, a thiazolidinone; PPQ-102, a pyrimido-pyrrolo-quinoxalinedione; and BPO-27, a benzopyrimido-pyrrolo-oxazinedione. These compounds represent different chemical classes with distinct mechanisms of action, potencies, and specificities.

Comparative Analysis of CFTR Inhibitors

The selection of a CFTR inhibitor is contingent on the specific requirements of an experiment, such as the desired mechanism of action, potency, and reversibility. The following table summarizes the key quantitative parameters of this compound and its alternatives.

FeatureThis compoundCFTRinh-172PPQ-102(R)-BPO-27
Chemical Class Glycine HydrazideThiazolidinonePyrimido-pyrrolo-quinoxalinedioneBenzopyrimido-pyrrolo-oxazinedione
Mechanism of Action External pore occlusion[1][2]Binds inside the pore, stabilizing a nonconductive state[1][4][5]Stabilizes the channel closed state[6][7]Competes with ATP at the nucleotide-binding domains (NBDs)[8]
Binding Site Extracellular side[2][9]Cytoplasmic side, within the pore[1][9]Cytoplasmic side[6][9]Cytoplasmic side, likely at NBDs[8]
Potency (IC50) 1.4 - 5.6 µM (voltage-dependent)[1][10]~300 nM - 4 µM[3][11][12]~90 nM[2][6][10]~4-8 nM[6][13][14]
Voltage Dependence Yes (strong inward rectification)[1][10]No[7]No[7][10]No[6]
Reversibility Rapid and reversible[1]Reversible[12]Reversible[2]Information not readily available
Water Solubility High (~1 mM)[10]Poor (<5 µM)[15]Information not readily available>10-fold greater than PPQ-102[6]
Known Off-Target Effects Inhibits VSORC and CaCC[12]; affects mitochondrial function.Inhibits VSORC at >5 µM[12]Not reported to inhibit calcium-activated chloride channels.[7]Did not impair intestinal fluid absorption or inhibit other major intestinal transporters.[14][16]

Mechanisms of CFTR Inhibition: A Visual Representation

The distinct mechanisms by which these inhibitors block CFTR function are critical for interpreting experimental results. The following diagram illustrates the different sites and modes of action.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CFTR CFTR Channel GlyH101 This compound GlyH101->CFTR Pore Occlusion CFTRinh172 CFTRinh-172 CFTRinh172->CFTR Stabilizes Closed State (in pore) PPQ102 PPQ-102 PPQ102->CFTR Stabilizes Closed State BPO27 BPO-27 NBDs NBDs (ATP binding) BPO27->NBDs ATP Competition NBDs->CFTR

Mechanisms of CFTR Inhibition.

Experimental Workflow for Characterizing CFTR Inhibitors

The functional characterization of CFTR inhibitors typically involves a series of electrophysiological and ion flux assays. The following diagram outlines a general workflow for these experiments.

cluster_workflow Experimental Workflow start Cell Culture (CFTR-expressing cells) assay_selection Select Assay start->assay_selection ussing Ussing Chamber (Short-circuit current) assay_selection->ussing Transepithelial Transport iodide Iodide Efflux Assay (Fluorescence) assay_selection->iodide Ion Flux patch Patch-Clamp (Whole-cell or single-channel) assay_selection->patch Channel Gating data_analysis Data Analysis (IC50, kinetics, etc.) ussing->data_analysis iodide->data_analysis patch->data_analysis conclusion Characterize Inhibitor (Potency, mechanism) data_analysis->conclusion

Workflow for CFTR Inhibitor Characterization.

Detailed Experimental Protocols

Ussing Chamber Assay for Measuring CFTR-Mediated Short-Circuit Current

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[17] It allows for the precise control of the electrochemical gradient and the measurement of net ion movement as a short-circuit current (Isc).

Materials:

  • Ussing chamber system with voltage-clamp amplifier

  • Calibrated Ag/AgCl electrodes and 3 M KCl agar bridges

  • Water-jacketed gas-lift reservoirs

  • Carbogen gas (95% O2 / 5% CO2)

  • Krebs-bicarbonate Ringer (KBR) solution

  • CFTR-expressing epithelial cells grown on permeable supports (e.g., Snapwell™)

  • CFTR activators (e.g., Forskolin, IBMX)

  • CFTR inhibitors (e.g., this compound, CFTRinh-172)

  • Amiloride (to block epithelial sodium channels, ENaC)

Protocol:

  • Preparation: Pre-warm KBR solution to 37°C and continuously bubble with carbogen gas. Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral hemichambers.

  • Equilibration: Add pre-warmed KBR solution to both hemichambers and allow the system to equilibrate for 20-30 minutes. During this time, monitor the transepithelial resistance (Rt) and potential difference (Vt).

  • Baseline Measurement: Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical hemichamber to block sodium absorption through ENaC. The Isc will decrease to a new stable baseline.

  • CFTR Activation: To activate CFTR-mediated chloride secretion, add a CFTR agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral hemichamber. An increase in Isc indicates CFTR activation.

  • Inhibitor Addition: Once the stimulated Isc reaches a stable plateau, add the CFTR inhibitor of interest in a cumulative, dose-dependent manner to the appropriate hemichamber (apical for this compound, typically basolateral for CFTRinh-172).

  • Data Analysis: Record the inhibition of the stimulated Isc at each inhibitor concentration. Calculate the percentage of inhibition relative to the maximal stimulated current and plot a dose-response curve to determine the IC50 value.

Iodide Efflux Assay for Measuring CFTR Activity

This fluorescence-based assay provides a higher-throughput method to assess CFTR function by measuring the rate of iodide efflux from cells.[18][19]

Materials:

  • CFTR-expressing cells grown in 96-well plates

  • Iodide-sensitive fluorescent indicator (e.g., YFP-H148Q, MQAE)

  • Loading buffer (e.g., PBS with 137 mM NaI)

  • Efflux buffer (e.g., PBS with 137 mM NaNO3)

  • CFTR activators and inhibitors

  • Fluorescence plate reader

Protocol:

  • Indicator Loading: If using a fluorescent dye like MQAE, load the cells by incubating them with the dye according to the manufacturer's instructions. If using a genetically encoded indicator like YFP, this step is not necessary.

  • Iodide Loading: Incubate the cells with the iodide-containing loading buffer for 30-60 minutes at 37°C to allow for iodide influx.

  • Baseline Fluorescence: Wash the cells with efflux buffer to remove extracellular iodide. Measure the baseline fluorescence. The intracellular iodide will quench the fluorescence of the indicator.

  • Stimulation and Measurement: Add efflux buffer containing CFTR activators (e.g., Forskolin) and the desired concentrations of the CFTR inhibitor. Immediately begin recording the fluorescence intensity over time. As iodide leaves the cells through activated CFTR channels, the quenching is relieved, and fluorescence increases.

  • Data Analysis: Calculate the initial rate of iodide efflux (the initial slope of the fluorescence increase). Compare the rates in the presence of different inhibitor concentrations to the maximal stimulated rate to determine the IC50.

Patch-Clamp Electrophysiology for Single-Channel and Whole-Cell Recordings

Patch-clamp allows for the direct measurement of ion channel activity, providing detailed information about channel gating and conductance.[20][21]

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling micropipettes

  • CFTR-expressing cells

  • Extracellular and intracellular solutions

  • CFTR activators and inhibitors

Protocol (Whole-Cell Configuration):

  • Pipette Preparation: Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Approach and Seal Formation: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV). Apply voltage steps to elicit currents and record the baseline current.

  • CFTR Activation: Perfuse the cell with an extracellular solution containing a CFTR activator (e.g., Forskolin). This will induce a chloride current.

  • Inhibitor Application: Once a stable CFTR current is established, perfuse the cell with a solution containing the CFTR inhibitor. Record the inhibition of the current.

  • Data Analysis: Measure the current amplitude before and after inhibitor application. For dose-response analysis, apply different concentrations of the inhibitor. This technique can also be adapted for single-channel recordings to analyze changes in channel open probability and conductance.

By utilizing these detailed protocols and comparative data, researchers can make informed decisions about the most appropriate CFTR inhibitor for their studies, leading to more precise and impactful findings in the fields of cellular physiology and drug development.

References

Validating CFTR Channel Activity: A Comparative Guide to GlyH-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction is the underlying cause of cystic fibrosis (CF), making it a primary target for therapeutic intervention. Validating the activity of the CFTR channel is therefore paramount in both basic research and drug discovery. This guide provides a comprehensive comparison of GlyH-101, a widely used CFTR inhibitor, with other alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: this compound as a Pore-Occluding Inhibitor

This compound, a glycine hydrazide derivative, is a potent and rapidly reversible inhibitor of the CFTR chloride channel.[1][2] Unlike some other inhibitors that act on intracellular regulatory domains, this compound functions by directly occluding the external pore of the CFTR channel.[1][3] This mechanism of action leads to a characteristic voltage-dependent block, resulting in an inwardly rectifying current-voltage relationship.[1][2][4]

Comparative Analysis of CFTR Inhibitors

The selection of an appropriate CFTR inhibitor is critical for the accurate interpretation of experimental results. Below is a comparison of this compound with another commonly used inhibitor, CFTRinh-172, and a summary of other potential alternatives.

FeatureThis compoundCFTRinh-172Other Alternatives
Mechanism of Action Pore block (extracellular)[1][3]Alters channel gating (intracellular)[4]Varies (e.g., Glibenclamide, an ATP-sensitive K+ channel blocker, also inhibits CFTR)
Inhibitory Constant (Ki) ~1.4 µM at +60 mV to 5.6 µM at -60 mV[1]~300 nM[5]Varies widely
Rapidity of Action Rapid (<1 min) and reversible[1][2]Slower onset and reversalVaries
Water Solubility High (~1 mM)[1][2]LowerVaries
Off-Target Effects Inhibits VSORC and CaCC at similar concentrations[4]Inhibits VSORC at >5 µM[4][6]Often have multiple targets (e.g., Glibenclamide)
In Vivo Efficacy Demonstrated to reduce cholera toxin-induced intestinal fluid secretion[1][2]Demonstrated to reduce cholera toxin-induced intestinal fluid secretion[5]Varies

Key Considerations:

  • Specificity: While potent, both this compound and CFTRinh-172 exhibit off-target effects on other chloride channels.[4][6] Researchers must carefully consider the experimental context and use appropriate controls to ensure that the observed effects are specific to CFTR inhibition.

  • Rapidity and Reversibility: The rapid and reversible nature of this compound makes it well-suited for experiments requiring precise temporal control of CFTR activity.[1][2]

  • Solubility: The higher water solubility of this compound can be advantageous for in vitro and in vivo applications.[1][2]

Experimental Protocols

Accurate validation of CFTR channel activity relies on robust experimental methodologies. The following are detailed protocols for two common assays used to assess CFTR function and its inhibition by compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the CFTR channel in the membrane of a single cell.

Objective: To measure macroscopic CFTR currents and assess their inhibition by this compound.

Materials:

  • Cells expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells, Human Embryonic Kidney (HEK) 293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with NMDG.

  • Intracellular (pipette) solution: (in mM) 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, 3 MgATP, 0.2 NaGTP, pH 7.2 with NMDG.

  • CFTR activators: Forskolin (10 µM), IBMX (100 µM), Genistein (50 µM)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -40 mV.

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit membrane currents.

  • Activate CFTR by perfusing the cell with the extracellular solution containing CFTR activators (e.g., forskolin and genistein).

  • Once a stable CFTR current is established, perfuse with the activator-containing solution plus the desired concentration of this compound.

  • Record the inhibited current and wash out the inhibitor to observe reversibility.

  • Analyze the current-voltage relationship and calculate the percentage of inhibition.

YFP-Based Iodide Influx Assay

This is a fluorescence-based high-throughput screening assay to measure CFTR-mediated halide transport.

Objective: To indirectly measure CFTR channel activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.

Materials:

  • Cells stably co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injectors.

  • Chloride-containing buffer (e.g., PBS): (in mM) 137 NaCl, 2.7 KCl, 10 Na2HPO4, 1.8 KH2PO4, pH 7.4.

  • Iodide-containing buffer: Same as chloride buffer but with NaCl replaced by NaI.

  • CFTR activators: Forskolin (10 µM), IBMX (100 µM), Apigenin (20 µM).

  • This compound stock solution.

Procedure:

  • Seed the YFP-CFTR expressing cells into the microplate wells and grow to confluence.

  • Wash the cells with chloride-containing buffer.

  • Add the CFTR activator cocktail to each well and incubate for 10-15 minutes at 37°C to activate CFTR.

  • For inhibitor studies, add this compound at various concentrations to the wells and incubate for the desired time.

  • Place the microplate in the fluorescence plate reader.

  • Measure the baseline YFP fluorescence.

  • Inject the iodide-containing buffer into the wells.

  • Monitor the time course of YFP fluorescence quenching. The rate of quenching is proportional to the rate of iodide influx through CFTR.

  • Calculate the initial rate of fluorescence quenching for each well and determine the IC50 of this compound.

Visualizing CFTR Activation and Inhibition

To better understand the processes involved in validating CFTR activity, the following diagrams illustrate the key pathways and experimental workflows.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Forskolin AC Adenylyl Cyclase Agonist->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR_channel CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Opens Cl_efflux Chloride Efflux CFTR_open->Cl_efflux Allows Cl- Efflux ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_channel Phosphorylates

Caption: CFTR Channel Activation Pathway. Forskolin activates adenylyl cyclase, leading to an increase in intracellular cAMP, activation of PKA, and subsequent phosphorylation and opening of the CFTR channel.

GlyH101_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture CFTR-expressing cells Assay_Setup Prepare for assay (e.g., patch-clamp or YFP) Cell_Culture->Assay_Setup Activate_CFTR Activate CFTR (e.g., with Forskolin) Assay_Setup->Activate_CFTR Measure_Baseline Measure baseline CFTR activity Activate_CFTR->Measure_Baseline Add_GlyH101 Add this compound Measure_Baseline->Add_GlyH101 Measure_Inhibition Measure inhibited CFTR activity Add_GlyH101->Measure_Inhibition Analyze_Data Analyze current or fluorescence data Measure_Inhibition->Analyze_Data Determine_Potency Determine Ki or IC50 Analyze_Data->Determine_Potency

Caption: Experimental Workflow for Validating CFTR Inhibition by this compound. This diagram outlines the key steps from cell preparation to data analysis for assessing the inhibitory effect of this compound on CFTR channel activity.

References

GlyH-101 for CFTR-Dependent Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable control for studying Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)-dependent processes is critical for the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of GlyH-101, a widely used CFTR inhibitor, with its primary alternative, CFTRinh-172. The following sections detail their mechanisms of action, comparative efficacy, off-target effects, and relevant experimental protocols, supported by quantitative data and visual diagrams to aid in experimental design.

Mechanism of Action and Comparative Efficacy

This compound is a glycine hydrazide-based compound that acts as a pore blocker of the CFTR chloride channel.[1][2] It physically occludes the channel from the extracellular side, leading to a rapid and reversible inhibition of CFTR-mediated Cl- conductance.[1][2] This mechanism is distinct from other classes of CFTR inhibitors, such as the thiazolidinone CFTRinh-172.[1]

The inhibitory potency of this compound is voltage-dependent, with a stronger block observed at positive membrane potentials.[1][2] This results in an inwardly rectifying current-voltage relationship for CFTR currents in the presence of the inhibitor.[1][3] In contrast, the inhibitory effect of CFTRinh-172 is largely independent of membrane potential.[4]

InhibitorMechanism of ActionKi / IC50 for CFTRRapidity of ActionReversibilityWater Solubility
This compound External pore occlusion[1][2]Ki: 1.4 µM (+60 mV) to 5.6 µM (-60 mV)[1][2]< 1 minute[2]Rapid and reversible[1][2]~1 mM[1][2]
CFTRinh-172 Intracellular action, affects channel gating[5]IC50: ~300 nMSlower than this compoundReversible[4]Substantially lower than this compound[1][2]

Specificity and Off-Target Effects

While both this compound and CFTRinh-172 are potent CFTR inhibitors, studies have revealed important off-target effects that researchers must consider. At concentrations typically used to inhibit CFTR, this compound has been shown to also inhibit other chloride channels, namely the Volume-Sensitive Outwardly Rectifying (VSOR) Cl- channel and the Ca2+-activated Cl- channel (CaCC).[4][6] CFTRinh-172 does not affect CaCC but can inhibit VSORC at concentrations higher than 5 µM.[4][6]

Furthermore, both inhibitors have been reported to have off-target effects on epithelial cation channels, including Orai1-mediated store-operated calcium entry (SOCE) and the epithelial Na+ channel (ENaC).[7][8] These findings highlight the importance of using the lowest effective concentration and employing appropriate controls to account for potential non-CFTR-related effects.

InhibitorOff-Target ChannelsOther Off-Target EffectsCytotoxicity
This compound VSORC, CaCC[4][6], Orai1, ENaC[7][8], SLC26A9[9]Impairs mitochondrial function[4][10]Decreased cell viability at concentrations > 5 µM[4]
CFTRinh-172 VSORC (>5 µM)[4][6], Orai1, ENaC[7][8]Impairs mitochondrial function[4][10]Significant effect on cell viability at 5 µM[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring CFTR Inhibition

This protocol is a standard method for assessing the inhibitory effects of compounds on CFTR channel activity.

1. Cell Preparation:

  • Culture CFTR-expressing cells (e.g., Fischer Rat Thyroid cells stably expressing human CFTR, or human bronchial epithelial cells) on glass coverslips.

  • Prior to recording, transfer a coverslip to a perfusion chamber on the stage of an inverted microscope.

2. Recording Solutions:

  • Extracellular (Bath) Solution: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4.

  • Intracellular (Pipette) Solution: 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, pH 7.2.

3. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Establish the whole-cell configuration by applying gentle suction.

  • Clamp the membrane potential at -40 mV.[4][11]

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit whole-cell currents.[4][11]

4. CFTR Activation and Inhibition:

  • Activate CFTR channels by perfusing the bath with a solution containing a cAMP agonist, such as 10 µM Forskolin and 100 µM IBMX.[4]

  • Once a stable CFTR current is established, apply increasing concentrations of this compound or the alternative inhibitor to the bath.[4][11]

  • Record the current at each concentration to determine the dose-dependent inhibition.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the inhibitors.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

  • Expose the cells to various concentrations of this compound or the alternative inhibitor for a specified period (e.g., 24 hours).[4]

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Pathways and Workflows

CFTR_Activation_and_Inhibition cluster_activation CFTR Activation Pathway cluster_inhibition Inhibition Agonist cAMP Agonist (e.g., Forskolin) AC Adenylyl Cyclase Agonist->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Phosphorylated CFTR_inactive->CFTR_active Cl_out Cl- Efflux CFTR_active->Cl_out Mediates GlyH101 This compound GlyH101->CFTR_active Pore Block (External) CFTRinh172 CFTRinh-172 CFTRinh172->CFTR_active Gating Inhibition (Internal)

Caption: CFTR activation by cAMP agonists and subsequent inhibition by this compound and CFTRinh-172.

Experimental_Workflow start Start: Select CFTR-expressing cell line culture Culture cells on coverslips start->culture patch_clamp Perform Whole-Cell Patch-Clamp culture->patch_clamp off_target Assess Off-Target Effects (e.g., on VSORC, CaCC) culture->off_target viability Perform Cell Viability Assay (MTT) culture->viability activate Activate CFTR with Forskolin/IBMX patch_clamp->activate apply_inhibitor Apply increasing concentrations of This compound or Alternative activate->apply_inhibitor record Record current-voltage relationship apply_inhibitor->record analyze Analyze dose-response and determine IC50 record->analyze compare Compare efficacy, specificity, and cytotoxicity analyze->compare off_target->compare viability->compare end End: Select optimal inhibitor and concentration compare->end

Caption: Workflow for comparing CFTR inhibitors.

Conclusion

This compound is a potent, rapid, and reversible inhibitor of CFTR, making it a valuable tool for studying CFTR-dependent processes. Its distinct external pore-blocking mechanism and high water solubility offer advantages over CFTRinh-172.[1][2] However, researchers must be cognizant of its off-target effects on other ion channels and mitochondrial function.[4][6][7][8][10] The choice between this compound and other inhibitors like CFTRinh-172 should be guided by the specific experimental context, with careful consideration of the potential for non-specific effects. It is recommended to use the lowest effective concentration and to include appropriate controls to validate the specificity of the observed effects to CFTR inhibition.

References

GlyH-101 in the Context of CFTR Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the diverse mechanisms of action of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators is paramount. While the field has seen significant advances with the development of correctors and potentiators that aim to restore CFTR function, CFTR inhibitors such as GlyH-101 remain crucial tools for elucidating the protein's structure and function. This guide provides a comparative analysis of this compound's inhibitory effects versus the synergistic, restorative effects of other CFTR modulators, supported by experimental data and detailed protocols.

Contrasting Mechanisms: Inhibition vs. Restoration

CFTR modulators can be broadly categorized into inhibitors, correctors, and potentiators. This compound falls into the first category, acting as a pore-occluding inhibitor of the CFTR chloride channel.[1][2][3] In contrast, correctors and potentiators are therapeutic agents designed to work synergistically to rescue the function of mutant CFTR, the underlying cause of cystic fibrosis.[4][5]

This compound (Inhibitor): This glycine hydrazide compound directly blocks the CFTR channel pore from the extracellular side.[1][2][5] This action is rapid and reversible, leading to a voltage-dependent inhibition of chloride conductance.[1][2]

CFTR Correctors (e.g., Lumacaftor/VX-809): These molecules are designed to address trafficking defects of mutant CFTR proteins, such as the common F508del mutation.[4][6] By facilitating proper folding, correctors increase the amount of CFTR protein that reaches the cell surface.[6]

CFTR Potentiators (e.g., Ivacaftor/VX-770): Potentiators work on CFTR channels that are already at the cell surface, increasing the channel's open probability (gating).[7][8] This allows for greater chloride ion flow through the channel.

The therapeutic strategy for many forms of cystic fibrosis involves the synergistic action of correctors and potentiators to both increase the number of channels at the cell surface and enhance their function.[4] An inhibitor like this compound would counteract these therapeutic effects.

Comparative Performance Data

The efficacy of CFTR modulators is quantified through various electrophysiological and cell-based assays. The following tables summarize key performance data for this compound as an inhibitor and for the synergistic combination of a corrector and a potentiator.

Compound Mechanism of Action Cell Line Assay Key Parameter Value Reference
This compound CFTR Pore Occlusion (Inhibitor)FRT cells expressing human CFTRWhole-cell patch clampKi at +60 mV1.4 µM[1][2]
Ki at -60 mV5.6 µM[1][2]
Single-channel patch clampMean open time reductionFrom 264 ms to 13 ms (at 5 µM)[1][2]
Lumacaftor (VX-809) CFTR CorrectorFischer rat thyroid (FRT) cellsYFP Halide FluxEC50 (Chloride Transport)0.5 ± 0.1 µM[6]
Western BlotEC50 (Protein Maturation)0.1 ± 0.1 µM[6]
Ivacaftor (VX-770) CFTR PotentiatorFRT cells expressing G551D-CFTRUssing ChamberEC50 (Transepithelial Current)100 nM[9]
Lumacaftor + Ivacaftor Synergistic Correction & PotentiationHuman Bronchial Epithelial (HBE) cells (F508del/F508del)Ussing Chamber% of wild-type CFTR function~25%[10]

Note: The synergistic effect of Lumacaftor and Ivacaftor leads to a significant restoration of CFTR function, which is not applicable to the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CFTR modulator activity. Below are outlines for key experimental protocols.

Whole-Cell Patch Clamp for Inhibitor Analysis

This technique is used to measure the total ion flow through all CFTR channels on a cell's surface and to assess the inhibitory effect of compounds like this compound.

  • Cell Preparation: Fischer rat thyroid (FRT) cells stably expressing wild-type human CFTR are cultured on glass coverslips.

  • Electrophysiological Recording:

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a single cell.

    • The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is held at a specific voltage, and voltage steps are applied to elicit CFTR currents.

  • CFTR Activation and Inhibition:

    • CFTR channels are activated by adding a cAMP agonist, such as forskolin, to the extracellular solution.

    • Once a stable CFTR current is established, this compound is perfused at various concentrations.

  • Data Analysis: The reduction in current amplitude at different voltages is measured to determine the inhibitory constant (Ki) and the voltage dependence of the block.[1][2]

Ussing Chamber Assay for Corrector and Potentiator Synergy

This assay measures ion transport across an epithelial cell monolayer and is a gold standard for evaluating the functional rescue of CFTR by correctors and potentiators.

  • Cell Culture: Primary human bronchial epithelial cells from a cystic fibrosis patient (homozygous for the F508del mutation) are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.

  • Corrector Incubation: The cell monolayers are incubated with the corrector compound (e.g., Lumacaftor) for 24-48 hours to allow for the rescue of F508del-CFTR trafficking to the cell surface.

  • Ussing Chamber Measurement:

    • The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Sequential Additions:

    • A phosphodiesterase inhibitor is added to increase intracellular cAMP levels.

    • A cAMP agonist (e.g., forskolin) is added to activate CFTR.

    • The potentiator (e.g., Ivacaftor) is added to the apical side to enhance the activity of the corrected CFTR channels.

    • A CFTR inhibitor (like this compound or CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc after the addition of the potentiator reflects the functional rescue of CFTR.

Visualizing CFTR Modulation Pathways

The following diagrams illustrate the distinct mechanisms of action of CFTR inhibitors versus the synergistic action of correctors and potentiators, as well as a typical experimental workflow.

CFTR_Modulator_Mechanisms cluster_inhibitor CFTR Inhibition cluster_synergy Synergistic CFTR Rescue This compound This compound CFTR_Channel_Inhibitor CFTR Channel (at cell surface) This compound->CFTR_Channel_Inhibitor Binds to pore Blocked_Channel Blocked CFTR Channel (No Cl- transport) CFTR_Channel_Inhibitor->Blocked_Channel Mutant_CFTR Mutant CFTR (in ER) Corrected_CFTR Trafficking to cell surface Mutant_CFTR->Corrected_CFTR Corrector Corrector (e.g., Lumacaftor) Corrector->Mutant_CFTR Aids folding CFTR_Channel_Synergy CFTR Channel (at cell surface) Corrected_CFTR->CFTR_Channel_Synergy Active_Channel Active CFTR Channel (Increased Cl- transport) CFTR_Channel_Synergy->Active_Channel Potentiator Potentiator (e.g., Ivacaftor) Potentiator->CFTR_Channel_Synergy Increases gating

Caption: Mechanisms of CFTR Inhibition vs. Synergistic Rescue.

Ussing_Chamber_Workflow cluster_prep Cell Preparation cluster_measurement Ussing Chamber Measurement Culture Culture F508del HBE cells on permeable supports Incubate Incubate with Corrector (e.g., Lumacaftor, 24-48h) Culture->Incubate Mount Mount support in Ussing Chamber Incubate->Mount Measure_Isc Measure baseline Short-Circuit Current (Isc) Mount->Measure_Isc Add_Forskolin Add Forskolin (Activate CFTR) Measure_Isc->Add_Forskolin Add_Potentiator Add Potentiator (e.g., Ivacaftor) Add_Forskolin->Add_Potentiator Add_Inhibitor Add CFTR Inhibitor (e.g., this compound) Add_Potentiator->Add_Inhibitor Analyze Analyze change in Isc Add_Inhibitor->Analyze

Caption: Ussing Chamber Experimental Workflow for Modulator Testing.

Off-Target Effects and Specificity

It is important to note that the specificity of CFTR inhibitors has been a subject of investigation. Studies have shown that this compound can also inhibit other chloride channels, such as the volume-sensitive outwardly rectifying (VSORC) and Ca2+-activated chloride channels (CaCC), at concentrations similar to those used to inhibit CFTR.[11] Furthermore, off-target effects on mitochondrial function have been reported for both this compound and another common inhibitor, CFTRinh-172. These findings underscore the need for careful interpretation of data when using these compounds as specific probes for CFTR function.

References

Validating the Specificity of GlyH-101 in a Novel Cardiorenal Fibroblast Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the CFTR inhibitor, GlyH-101, in a new experimental cell model: a primary human cardiorenal fibroblast cell line. Given the known off-target effects of this compound, this document outlines a series of experiments to rigorously assess its on-target and off-target activities in comparison to an established alternative, CFTRinh-172, and a negative control. The provided protocols and data presentation formats are designed to facilitate a thorough and objective evaluation, crucial for the accurate interpretation of experimental results.

Introduction to this compound and the Challenge of Specificity

This compound is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial chloride channel.[1][2][3] Its mechanism of action involves occluding the channel pore from the extracellular side, leading to a voltage-dependent block of chloride conductance.[2][3][4][5][6] While widely used in CFTR research, a significant body of evidence demonstrates that this compound is not entirely specific for its primary target.

Documented off-target effects of this compound include the inhibition of other chloride channels such as the Volume-Sensitive Outwardly Rectifying Chloride Channel (VSORC) and the Calcium-Activated Chloride Channel (CaCC).[5][7][8] Furthermore, studies have revealed that this compound can impact mitochondrial function, store-operated calcium entry (SOCE), and the epithelial sodium channel (ENaC).[9][10][11] These off-target activities necessitate careful validation of this compound's specificity in any new cell model to ensure that observed phenotypic changes are correctly attributed to CFTR inhibition.

This guide will compare this compound to CFTRinh-172 , another well-characterized CFTR inhibitor with its own distinct off-target profile, and a vehicle control (DMSO) to establish a baseline. The hypothetical new cell model is a primary human cardiorenal fibroblast line, relevant for studying fibrosis where CFTR's role is an active area of investigation.

Comparative Data Summary

The following tables summarize the expected (hypothetical) data from the proposed validation experiments. These tables are designed for easy comparison of the on-target and off-target effects of this compound and CFTRinh-172 in the novel cardiorenal fibroblast cell line.

Table 1: Ion Channel Activity Inhibition

CompoundTarget IC50 (CFTR) (µM)Off-Target IC50 (VSORC) (µM)Off-Target IC50 (CaCC) (µM)
This compound1.58.212.5
CFTRinh-1720.5> 50> 50
Vehicle (DMSO)No InhibitionNo InhibitionNo Inhibition

Table 2: Cellular Function Assays

Compound (at 10 µM)Mitochondrial Respiration (% of Control)Store-Operated Calcium Entry (% of Control)Myofibroblast Differentiation (% α-SMA positive cells)
This compound75%60%45%
CFTRinh-17295%98%85%
Vehicle (DMSO)100%100%100%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Patch-Clamp Electrophysiology for On-Target and Off-Target Ion Channel Activity

Objective: To determine the potency of this compound and CFTRinh-172 in inhibiting CFTR, VSORC, and CaCC channels in the cardiorenal fibroblast cell line.

Methodology:

  • Cell Culture: Plate cardiorenal fibroblasts on glass coverslips and culture to 50-70% confluency.

  • Whole-Cell Patch-Clamp:

    • Use a patch-clamp amplifier and pCLAMP software for data acquisition.

    • For CFTR currents, stimulate cells with a cocktail of 10 µM Forskolin and 100 µM IBMX.

    • For VSORC currents, induce cell swelling using a hypotonic extracellular solution.

    • For CaCC currents, use an intracellular solution containing a high concentration of free Ca2+.

  • Drug Application: Apply increasing concentrations of this compound, CFTRinh-172, or vehicle (DMSO) via a perfusion system.

  • Data Analysis: Measure current density (pA/pF) and calculate the half-maximal inhibitory concentration (IC50) for each compound on each channel type.

Mitochondrial Respiration Assay

Objective: To assess the off-target effects of the inhibitors on mitochondrial function.

Methodology:

  • Cell Seeding: Seed cardiorenal fibroblasts in a Seahorse XF96 cell culture microplate.

  • Inhibitor Treatment: Treat cells with 10 µM this compound, 10 µM CFTRinh-172, or vehicle for 1 hour.

  • Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

  • Data Analysis: Calculate the basal respiration and compare the OCR of treated cells to the vehicle control.

Store-Operated Calcium Entry (SOCE) Assay

Objective: To evaluate the off-target effects of the inhibitors on calcium signaling.

Methodology:

  • Cell Loading: Load cardiorenal fibroblasts with the calcium indicator dye Fura-2 AM.

  • Calcium Imaging: Use a fluorescence microscopy system to measure intracellular calcium levels.

  • Experimental Procedure:

    • Perfuse cells with a calcium-free buffer containing thapsigargin to deplete endoplasmic reticulum calcium stores.

    • Add this compound, CFTRinh-172 (both at 10 µM), or vehicle.

    • Reintroduce a buffer containing calcium and measure the subsequent rise in intracellular calcium, which represents SOCE.

  • Data Analysis: Quantify the peak increase in intracellular calcium and express it as a percentage of the vehicle control.

Myofibroblast Differentiation Assay

Objective: To determine the functional consequence of CFTR inhibition on a key cellular process in fibrosis.

Methodology:

  • Cell Treatment: Treat cardiorenal fibroblasts with TGF-β1 to induce myofibroblast differentiation in the presence of this compound, CFTRinh-172 (both at their respective CFTR IC50 concentrations), or vehicle.

  • Immunofluorescence: After 48 hours, fix and permeabilize the cells. Stain for the myofibroblast marker alpha-smooth muscle actin (α-SMA) and a nuclear counterstain (DAPI).

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of α-SMA positive cells relative to the total number of cells (DAPI-stained nuclei).

Visualizations

Experimental Workflow

G cluster_prep Cell Model Preparation cluster_treatment Compound Treatment cluster_assays Specificity & Functional Assays cluster_analysis Data Analysis & Comparison cell_culture Primary Cardiorenal Fibroblast Culture glyh101 This compound cftrinh172 CFTRinh-172 vehicle Vehicle (DMSO) patch_clamp Patch-Clamp (CFTR, VSORC, CaCC) glyh101->patch_clamp mito_resp Mitochondrial Respiration glyh101->mito_resp soce Store-Operated Calcium Entry glyh101->soce differentiation Myofibroblast Differentiation glyh101->differentiation cftrinh172->patch_clamp cftrinh172->mito_resp cftrinh172->soce cftrinh172->differentiation vehicle->patch_clamp vehicle->mito_resp vehicle->soce vehicle->differentiation data_analysis IC50 Calculation & Comparative Analysis patch_clamp->data_analysis mito_resp->data_analysis soce->data_analysis differentiation->data_analysis

Caption: Experimental workflow for validating this compound specificity.

CFTR Signaling Pathway

G cluster_membrane Cell Membrane CFTR CFTR Channel Cl_out Cl- (out) CFTR->Cl_out Efflux PKA Protein Kinase A (PKA) PKA->CFTR Phosphorylation ATP ATP ATP->CFTR Binding & Hydrolysis cAMP cAMP cAMP->PKA AC Adenylate Cyclase AC->cAMP GPCR GPCR GPCR->AC Ligand Ligand Ligand->GPCR GlyH101 This compound GlyH101->CFTR Pore Blockade Cl_in Cl- (in) Cl_in->CFTR

Caption: Simplified CFTR activation and inhibition by this compound.

By following this comprehensive guide, researchers can confidently validate the specificity of this compound in their chosen cell model, ensuring the reliability and accuracy of their findings. The comparative approach and detailed protocols provide a robust framework for distinguishing on-target from off-target effects, a critical step in modern pharmacological research.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GlyH-101

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of GlyH-101, a potent and reversible CFTR inhibitor. The following procedures are based on the known chemical and toxicological properties of this compound and general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and ensure compliance with local, state, and federal regulations.

Hazard Identification and Chemical Properties

Key Hazards:

  • Cytotoxicity: Studies have shown that this compound can induce cell death at concentrations of 50 µM.[2]

  • Antiproliferative Activity: The compound inhibits cell growth in a dose-dependent manner.[1]

  • Environmental Hazard: As a brominated organic compound, improper disposal can lead to environmental contamination.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, informing its handling and disposal requirements.

Table 1: Solubility of this compound

Solvent Solubility
DMSO ≥ 58 mg/mL (117.61 mM)
DMF 30 mg/mL
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL

Data sourced from various chemical suppliers.

Table 2: Cytotoxicity Data for this compound

Cell Line(s) Concentration for Cytotoxic Effects Observation Reference
CFTR-expressing cells (PCT) 50 µM (after 24h exposure) Significant induction of cell death. [2]
Non-CFTR-expressing cells (PS120) > 5 µM (after 24h exposure) Decrease in cell viability. [2]

| PCT, PS120 cells | 0-50 µM | Dose-dependent inhibition of cell growth. |[1] |

Step-by-Step Disposal Procedures

Due to its cytotoxic properties, all this compound waste must be segregated and treated as hazardous chemical waste.[2][3] Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation Segregate this compound waste at the point of generation into the following categories:

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Chemically contaminated lab consumables such as gloves, gowns, bench paper, pipette tips, and vials.[4][5]

  • Liquid Waste:

    • Unused or spent solutions of this compound (e.g., in DMSO).

    • Contaminated aqueous solutions or cell culture media.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.[3]

Step 2: Waste Containment

  • Solid Waste:

    • Place all contaminated solid waste into a dedicated, leak-proof plastic bag or container.

    • This container should be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".[5]

    • For added safety, double-bag the waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).

    • Do not mix with other chemical waste streams unless approved by your institution's EHS department.

    • Securely cap the container and affix a hazardous waste label. The label must clearly state "Hazardous Waste," "Cytotoxic," the full chemical name "this compound," and the solvent(s) used (e.g., DMSO).

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled for "Cytotoxic" or "Chemotherapy" waste.[3][4]

    • Do not overfill the sharps container.

Step 3: Storage and Collection

  • Store all labeled waste containers in a designated, secure area away from general laboratory traffic until collection.

  • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and segregation process for this compound waste.

GlyH101_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_containment Proper Containment start This compound Waste Generated solid Solid (Powder, PPE, etc.) liquid Liquid (Solutions, Media) sharps Sharps (Needles, Syringes) solid_container Labeled 'Cytotoxic Waste' Bag/Container solid->solid_container Segregate liquid_container Labeled 'Hazardous Waste' Carboy (Cytotoxic, this compound) liquid->liquid_container Segregate sharps_container Labeled 'Cytotoxic' Sharps Container sharps->sharps_container Segregate storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Hazardous Waste Collection storage->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

Experimental Protocols Informing Disposal

The recommendation to treat this compound as cytotoxic waste is based on published experimental findings. The key protocols used to determine its effects on cell viability are summarized below.

Protocol: Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of this compound on the viability and proliferation of cells.

  • Methodology (as described in cited literature):

    • Cell Culture: CFTR-expressing (e.g., PCT) and non-CFTR-expressing (e.g., PS120) cells are cultured in appropriate media and conditions until confluent monolayers are formed.

    • Compound Exposure: Cells are exposed to increasing concentrations of this compound (e.g., ranging from 0.5 µM to 50 µM) or a vehicle control (e.g., DMSO) for a set duration, typically 24 hours.

    • Viability Assessment (Live/Dead Staining): After exposure, cells are incubated with fluorescent dyes that differentiate between live and dead cells. For example, Calcein-AM (stains live cells green) and propidium iodide or ethidium homodimer (stains dead cells red).

    • Microscopy and Quantification: The cells are visualized using fluorescence microscopy, and the percentage of live versus dead cells is quantified to determine the concentration at which this compound induces significant cell death.

    • Proliferation Assessment (MTT Assay): In parallel experiments, an MTT assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in this compound-treated cells compared to controls indicates an antiproliferative or cytotoxic effect.

This summary is based on methodologies described in studies evaluating the effects of CFTR inhibitors.[2]

Emergency Procedures: Spills

In the event of a this compound spill, follow these immediate safety procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or powder using a scoop or forceps and place it into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water, and then wipe with 70% ethanol. All cleaning materials must be disposed of as cytotoxic solid waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS department.

References

Essential Guide to Handling GlyH-101: A Focus on Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the CFTR inhibitor GlyH-101, a thorough understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling, and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by the potential for exposure during specific laboratory procedures.

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber)Prevents skin contact with the compound.
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills and contamination.
Respiratory Protection Use a NIOSH-approved respirator or equivalent if ventilation is inadequatePrevents inhalation of dust or aerosols, especially when handling the solid form.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take necessary precautions to avoid direct contact with skin and eyes. Do not ingest or inhale.

  • Dust Formation: Avoid creating dust when working with the solid form of the compound.

Storage:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Accidental Release and Disposal Measures

In the event of an accidental release or spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE and contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Emergency First Aid Procedures

In case of exposure, follow these first aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

This compound Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for a this compound laboratory spill response.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。